6beta-Hydroxy Norethindrone Acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXGWVOAPQSMX-VIHHZYQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462114 | |
| Record name | 6|A-Hydroxy Norethindrone Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6856-27-5 | |
| Record name | 6|A-Hydroxy Norethindrone Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6856-27-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6β-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6β-Hydroxy Norethindrone Acetate, a known metabolite and impurity of the widely used progestin, Norethindrone Acetate. This document details a plausible synthetic route, analytical characterization methods, and the biochemical pathway responsible for its formation in vivo.
Introduction
6β-Hydroxy Norethindrone Acetate (CAS No: 6856-27-5) is a significant oxidative metabolite of Norethindrone Acetate.[1] Its presence as an impurity in pharmaceutical formulations of Norethindrone Acetate necessitates its synthesis as a reference standard for analytical and quality control purposes.[2][3][4] Understanding its synthesis and characterization is crucial for drug metabolism studies and for ensuring the purity and safety of Norethindrone Acetate-containing products.
Table 1: Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate
| Property | Value | Reference |
| CAS Number | 6856-27-5 | [5][6] |
| Molecular Formula | C₂₂H₂₈O₄ | [5][6] |
| Molecular Weight | 356.46 g/mol | [5][6] |
| Appearance | Off-White Solid | [1] |
| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [7] |
| Synonyms | 6β-Hydroxynorethisterone Acetate, Norethisterone Acetate Impurity F (EP) | [4] |
Synthesis of 6β-Hydroxy Norethindrone Acetate
The chemical synthesis of 6β-Hydroxy Norethindrone Acetate can be achieved through the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate.[2][3][4] This method allows for the introduction of a hydroxyl group at the C-6 position. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 6β-Hydroxy Norethindrone Acetate.
Detailed Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 6β-Hydroxy Norethindrone Acetate.
Step 1: Formation of 17-acetoxy-19-norpregna-3,5-dien-20-yn-3-ol acetate (Norethindrone Dienol Diacetate)
-
Objective: To protect the 3-keto-Δ⁴ system as a more reactive dienol acetate.
-
Procedure:
-
Suspend Norethindrone Acetate in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or perchloric acid.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to drive the enolization and acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid and quench the excess acetic anhydride.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude dienol diacetate.
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Step 2: Oxidation of the Dienol Acetate to form 6β-Hydroxy Norethindrone Acetate
-
Objective: To introduce the hydroxyl group at the 6β-position.
-
Procedure:
-
Dissolve the crude Norethindrone Dienol Diacetate in a suitable solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.[3] The epoxidation of the 5,6-double bond is the initial step.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peracid with a reducing agent solution (e.g., sodium thiosulfate or sodium sulfite).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product mixture containing the 6-hydroxy derivatives.
-
Step 3: Hydrolysis and Isolation of 6β-Hydroxy Norethindrone Acetate
-
Objective: To hydrolyze the enol acetate and any other ester byproducts to isolate the target compound.
-
Procedure:
-
Dissolve the crude product from the previous step in a suitable solvent mixture, such as methanol and water.
-
Add a base, for instance, potassium carbonate or sodium hydroxide, to facilitate the hydrolysis of the enol acetate.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.
-
Step 4: Purification
-
Objective: To separate the 6β-hydroxy isomer from the 6α-hydroxy isomer and other byproducts.
-
Procedure:
-
The crude product is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate, is typically used to separate the different isomers and impurities. The fractions are monitored by TLC, and those containing the pure 6β-Hydroxy Norethindrone Acetate are combined and concentrated to yield the final product.
-
Characterization of 6β-Hydroxy Norethindrone Acetate
A comprehensive characterization of 6β-Hydroxy Norethindrone Acetate is essential to confirm its identity and purity. The following analytical techniques are typically employed.
Table 2: Summary of Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the steroid backbone, ethynyl proton, acetate methyl protons, and a characteristic signal for the proton at C-6. The chemical shift and coupling constants of the H-6 proton are diagnostic for the β-configuration. |
| ¹³C NMR | Resonances for all 22 carbon atoms, including the carbonyl at C-3, the acetyl carbons, the ethynyl carbons, and the hydroxyl-bearing carbon at C-6. |
| FTIR | Characteristic absorption bands for O-H (hydroxyl), C≡C-H (alkyne), C=O (ketone and ester), and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 356.46. Fragmentation patterns can provide further structural information. |
| HPLC | A single, sharp peak under specific chromatographic conditions, with a retention time distinct from Norethindrone Acetate and other related impurities. |
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is suitable for the analysis of 6β-Hydroxy Norethindrone Acetate and its separation from Norethindrone Acetate and other impurities.
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Typical HPLC Parameters:
Biochemical Pathway: Cytochrome P450-Mediated Hydroxylation
The in vivo formation of 6β-Hydroxy Norethindrone Acetate is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[9] This enzyme is responsible for the metabolism of a vast number of xenobiotics, including many steroid hormones.
Caption: The catalytic cycle of CYP3A4 leading to the 6β-hydroxylation of Norethindrone Acetate.
The mechanism involves the activation of molecular oxygen by the heme iron of the CYP3A4 enzyme. This is followed by the abstraction of a hydrogen atom from the 6β position of the steroid, and a subsequent "rebound" of a hydroxyl group to form the hydroxylated product.[9] This metabolic pathway is a key determinant of the pharmacokinetic profile and potential drug-drug interactions of Norethindrone Acetate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 6β-Hydroxy Norethindrone Acetate. The synthetic strategy involving the oxidation of a dienol acetate intermediate offers a viable route for obtaining this compound for use as a reference standard. The characterization data, although not exhaustively available in the public domain, can be predicted based on the known structure and confirmed using standard analytical techniques. Furthermore, understanding the role of CYP3A4 in its formation is critical for comprehending the metabolism of Norethindrone Acetate. This information is invaluable for researchers and professionals involved in the development, manufacturing, and quality control of steroid-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis (2014) | Hidayat Hussain | 71 Citations [scispace.com]
- 4. 6beta-Hydroxy Norethindrone Acetate | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in the Metabolic Activation of Norethindrone Acetate to 6β-Hydroxy Norethindrone
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of cytochrome P450 3A4 (CYP3A4) in the formation of 6β-hydroxy norethindrone, a significant metabolite of the synthetic progestin norethindrone acetate. Understanding this metabolic pathway is paramount for drug development professionals and researchers in the fields of pharmacology, toxicology, and endocrinology, as it influences the drug's efficacy, potential drug-drug interactions, and overall safety profile.
Introduction
Norethindrone acetate, a widely prescribed synthetic progestogen, undergoes extensive metabolism in the body. A key step in its biotransformation is the hydroxylation at the 6β position, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This guide will detail the metabolic activation process, present quantitative data on enzyme kinetics, outline experimental protocols for studying this pathway, and provide visual representations of the key processes.
The Metabolic Pathway: From Prodrug to Metabolite
Norethindrone acetate acts as a prodrug, requiring initial enzymatic conversion to its active form, norethindrone. This primary step involves the hydrolysis of the acetate group, a reaction primarily mediated by carboxylesterases present in the liver and other tissues. Following this hydrolysis, norethindrone becomes a substrate for phase I metabolic enzymes, with CYP3A4 playing the principal role in its subsequent hydroxylation. The formation of 6β-hydroxy norethindrone is a major metabolic route for norethindrone.
The Discovery and Characterization of 6β-Hydroxy Norethindrone Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone acetate (NETA), a synthetic progestin, is a widely prescribed medication for contraception and various gynecological disorders. As a prodrug, NETA undergoes rapid deacetylation to its active form, norethindrone (NET). The subsequent metabolism of NET is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key metabolite, 6β-Hydroxy Norethindrone Acetate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Metabolic Pathway of Norethindrone Acetate
The primary route of metabolism for norethindrone involves oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the CYP3A4 isoenzyme plays a major role in the hydroxylation of the norethindrone molecule. One of the significant metabolites formed through this pathway is 6β-hydroxy norethindrone, which can then be found in its acetylated form, 6β-Hydroxy Norethindrone Acetate.
Discovery and Identification of 6β-Hydroxy Norethindrone Acetate
The identification of 6β-Hydroxy Norethindrone Acetate as a metabolite of norethindrone resulted from in vitro studies utilizing human liver microsomes. These studies are fundamental in drug development for characterizing the metabolic fate of new chemical entities.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
A typical experimental workflow for the identification of metabolites is outlined below.
Methodology:
-
Incubation: Norethindrone acetate is incubated with human liver microsomes in the presence of a NADPH-regenerating system. The reaction is typically carried out at 37°C. Human liver microsomes serve as a source of cytochrome P450 enzymes.[1][2][3][4]
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Sample Preparation: The incubation is terminated by the addition of a quenching solvent, such as acetonitrile or methanol. The mixture is then centrifuged to precipitate proteins.
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Metabolite Extraction: The supernatant containing the parent drug and its metabolites is collected and subjected to an extraction procedure, often solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove interfering substances.
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LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites from the parent drug and provides information on their molecular weight and fragmentation patterns, which is crucial for structural elucidation.[5]
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Structure Elucidation: The structure of the metabolites is proposed based on the mass spectral data and comparison with the fragmentation pattern of the parent drug. Final confirmation is achieved by comparing the chromatographic retention time and mass spectrum with that of a synthesized authentic reference standard.
Chemical Synthesis of 6β-Hydroxy Norethindrone Acetate
The synthesis of 6β-Hydroxy Norethindrone Acetate as a reference standard is essential for its definitive identification and quantification in metabolic studies. A reported method involves the oxidation of a norethindrone acetate derivative.[6]
Synthetic Protocol Overview
The synthesis involves the transformation of a heteroannular 3,5-dienyl acetate derivative of norethindrone acetate.[6]
Methodology:
The oxidation of the 3,5-dienyl acetate derivative of norethindrone acetate yields a mixture of products, including the 6α-hydroxy, 6β-hydroxy, and 6-keto analogues.[6] These products can then be separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structure of the synthesized 6β-Hydroxy Norethindrone Acetate is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Quantitative Data
| Property | Value |
| Chemical Name | (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one |
| Molecular Formula | C₂₂H₂₈O₄ |
| Molecular Weight | 356.46 g/mol |
| CAS Number | 6856-27-5 |
Conclusion
The discovery and characterization of 6β-Hydroxy Norethindrone Acetate represent a crucial step in understanding the metabolic fate of norethindrone acetate. The in vitro metabolism studies using human liver microsomes, coupled with the chemical synthesis of the authentic standard, provide the necessary tools for researchers to quantitatively assess its formation and potential physiological effects. This technical guide consolidates the available information on the discovery, synthesis, and key properties of this metabolite, offering a valuable resource for the scientific community engaged in drug metabolism and development. Further research into the specific enzyme kinetics of its formation will provide a more complete picture of its role in the overall pharmacology of norethindrone acetate.
References
- 1. Metabolic activation of norethisterone (norethindrone) to an irreversibly protein-bound derivative by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaron.com [pharmaron.com]
- 3. mdpi.com [mdpi.com]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preliminary Pharmacological Screening of 6β-Hydroxy Norethindrone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary pharmacological screening of 6β-Hydroxy Norethindrone Acetate, a primary metabolite of the widely used synthetic progestin, Norethindrone Acetate. While extensive pharmacological data on Norethindrone Acetate is available, its metabolites remain less characterized. This document provides detailed experimental protocols for evaluating the potential anti-inflammatory, analgesic, central nervous system (CNS) depressant, and ulcerogenic activities of 6β-Hydroxy Norethindrone Acetate. The methodologies are presented to facilitate standardized and reproducible preclinical assessment. All quantitative data is structured in clear tabular formats for comparative analysis, and experimental workflows and potential signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers undertaking the pharmacological evaluation of this and other steroid metabolites.
Introduction
Norethindrone Acetate is a synthetic progestin with well-established applications in hormonal contraception and the management of various gynecological disorders. Following administration, it undergoes extensive metabolism, leading to the formation of several derivatives, including 6β-Hydroxy Norethindrone Acetate. While the pharmacological profile of the parent compound is well-documented, the biological activities of its metabolites are not as thoroughly understood. The hydroxylation at the 6β position may alter the molecule's interaction with various receptors and enzymes, potentially leading to a distinct pharmacological profile.
A preliminary pharmacological screening is therefore essential to elucidate the therapeutic potential and safety profile of 6β-Hydroxy Norethindrone Acetate. This guide details a battery of standard in vivo assays to assess its primary pharmacological effects.
Hypothetical Pharmacological Profile
Based on the known anti-inflammatory properties of the parent compound, Norethindrone Acetate, it is hypothesized that 6β-Hydroxy Norethindrone Acetate may also exhibit anti-inflammatory activity. Its effects on the central nervous system and its potential for causing gastric irritation are key parameters to be evaluated to establish a preliminary safety and activity profile.
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Methodology:
-
Animals: Wistar albino rats (150-200g) of either sex are used. The animals are fasted overnight with free access to water.
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Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving varying doses of 6β-Hydroxy Norethindrone Acetate.
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Drug Administration: The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
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Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
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Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for assessing anti-inflammatory activity.
Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This test is sensitive for detecting peripherally acting analgesics.
Methodology:
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Animals: Swiss albino mice (20-25g) are used.
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Grouping: Animals are divided into groups (n=6) similar to the anti-inflammatory assay (control, standard, test groups). Aspirin (100 mg/kg) can be used as a standard drug.
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Drug Administration: The test compound, standard, and vehicle are administered orally 30 minutes before the induction of writhing.
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Induction of Writhing: 0.6% v/v acetic acid solution is injected intraperitoneally at a dose of 10 mL/kg body weight.
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Observation: The number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
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Calculation: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the test group.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for assessing analgesic activity.
CNS Depressant Activity: Rota-Rod Test in Mice
This test assesses motor coordination, which can be impaired by CNS depressant drugs.
Methodology:
-
Animals: Swiss albino mice (20-25g) are trained to stay on a rotating rod (Rota-Rod apparatus) at a constant speed (e.g., 20-25 rpm) for at least 2 minutes in three successive trials.
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Grouping: Only trained animals are selected and divided into groups (n=6). Diazepam (5 mg/kg) can be used as a standard CNS depressant.
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Drug Administration: The test compound, standard, and vehicle are administered intraperitoneally.
-
Testing: The animals are placed on the Rota-Rod at 30, 60, and 90 minutes after drug administration. The time the animal remains on the rod (fall-off time) is recorded. A cut-off time of 2 minutes is typically set.
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Evaluation: A significant reduction in the time spent on the rod compared to the control group indicates CNS depressant activity.
Experimental Workflow: Rota-Rod Test
Caption: Workflow for assessing CNS depressant activity.
Ulcerogenic Potential: Pyloric Ligation Model in Rats
This model assesses the potential of a substance to induce or exacerbate gastric ulcers.
Methodology:
-
Animals: Wistar rats (150-200g) are fasted for 24 hours before the experiment, with free access to water.
-
Grouping: Animals are divided into groups (n=6).
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Drug Administration: The test compound is administered orally for a specified number of days (e.g., 7 days). A control group receives the vehicle.
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Pyloric Ligation: On the final day, after the last dose, the rats are anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture. The abdominal wall is then sutured.
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Sacrifice and Sample Collection: After 4 hours of ligation, the animals are sacrificed. The stomach is removed, and the gastric contents are collected to measure volume, pH, and acidity.
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Ulcer Scoring: The stomach is cut along the greater curvature and washed with saline. The inner surface is examined for ulcers. Ulcers are scored based on their number and severity (e.g., 0 = no ulcer, 1 = small red spot, 2 = spot with hemorrhage, 3 = deep ulcer, 4 = perforation). The ulcer index is then calculated.
Data Presentation
The following tables are templates for presenting the quantitative data obtained from the described experiments. The data presented are hypothetical and for illustrative purposes only.
Table 1: Effect of 6β-Hydroxy Norethindrone Acetate on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Test Compound | 50 | 0.65 ± 0.04 | 23.53 |
| Test Compound | 100 | 0.48 ± 0.03 | 43.53 |
| Test Compound | 200 | 0.39 ± 0.02 | 54.12 |
| p < 0.05 compared to control |
Table 2: Effect of 6β-Hydroxy Norethindrone Acetate on Acetic Acid-Induced Writhing in Mice
| Treatment | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Analgesic Activity |
| Control (Vehicle) | - | 45.6 ± 3.2 | - |
| Aspirin | 100 | 18.2 ± 1.5 | 60.09 |
| Test Compound | 50 | 35.1 ± 2.8 | 23.03 |
| Test Compound | 100 | 25.8 ± 2.1 | 43.42 |
| Test Compound | 200 | 20.4 ± 1.9 | 55.26 |
| p < 0.05 compared to control |
Table 3: Effect of 6β-Hydroxy Norethindrone Acetate on Motor Coordination using Rota-Rod in Mice
| Treatment | Dose (mg/kg) | Fall-off Time (seconds) at 60 min (Mean ± SEM) |
| Control (Vehicle) | - | 115.8 ± 4.5 |
| Diazepam | 5 | 32.4 ± 3.1 |
| Test Compound | 50 | 110.2 ± 5.1 |
| Test Compound | 100 | 105.7 ± 4.8 |
| Test Compound | 200 | 98.3 ± 5.5 |
| p < 0.05 compared to control |
Table 4: Ulcerogenic Potential of 6β-Hydroxy Norethindrone Acetate in Pyloric Ligated Rats
| Treatment | Dose (mg/kg) | Gastric Volume (mL) | pH | Ulcer Index (Mean ± SEM) |
| Control (Vehicle) | - | 4.8 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.15 |
| Test Compound | 50 | 4.6 ± 0.4 | 2.3 ± 0.2 | 1.5 ± 0.20 |
| Test Compound | 100 | 4.9 ± 0.3 | 2.0 ± 0.1 | 1.8 ± 0.25 |
| Test Compound | 200 | 5.2 ± 0.5 | 1.9 ± 0.1 | 2.1 ± 0.30 |
Potential Signaling Pathway
The anti-inflammatory effects of steroidal compounds are often mediated through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus and can influence gene expression in two primary ways: transactivation and transrepression. Transrepression, the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is a key mechanism for the anti-inflammatory actions of glucocorticoids. It is plausible that 6β-Hydroxy Norethindrone Acetate, if it possesses anti-inflammatory properties, may act through a similar pathway.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
This technical guide provides a standardized and detailed framework for the preliminary pharmacological screening of 6β-Hydroxy Norethindrone Acetate. The described protocols for assessing anti-inflammatory, analgesic, CNS depressant, and ulcerogenic activities will enable researchers to generate crucial preclinical data. This data will be instrumental in determining the therapeutic potential and safety profile of this metabolite, thereby guiding future drug development efforts. The structured approach to data presentation and visualization of experimental workflows is intended to ensure clarity and reproducibility of the research findings.
"6beta-Hydroxy Norethindrone Acetate chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 6β-Hydroxy Norethindrone Acetate, a key metabolite of the synthetic progestin Norethindrone Acetate. The document covers its chemical structure, physicochemical properties, and insights into its metabolic formation. Furthermore, it delves into the intricate signaling pathways associated with progestins, offering a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, offering foundational data, experimental considerations, and a framework for further investigation.
Chemical Structure and Identification
6β-Hydroxy Norethindrone Acetate is a steroid hormone that is an oxidative metabolite of Norethindrone Acetate. Its chemical structure is characterized by a hydroxyl group at the 6β position of the steroid nucleus.
Chemical Structure:
(Illustrative partial structure showing hydroxylation at C6)
Table 1: Chemical Identifiers of 6β-Hydroxy Norethindrone Acetate
| Identifier | Value |
| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[1] |
| CAS Number | 6856-27-5[2][3][4] |
| Molecular Formula | C₂₂H₂₈O₄[2][5] |
| Molecular Weight | 356.46 g/mol [2][5] |
| SMILES | C#C[C@]1(OC(C)=O)CC[C@H]2[C@@H]3C--INVALID-LINK--C4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]21C[5] |
| InChI Key | CQJBOOFNTJCBNL-JUYLZWBTSA-N[5] |
| Synonyms | 6beta-Hydroxynorethisterone Acetate, Norethisterone Acetate EP Impurity F, (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one[5] |
Physicochemical Properties
The physical and chemical properties of 6β-Hydroxy Norethindrone Acetate are crucial for its handling, formulation, and analytical characterization.
Table 2: Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [] |
| Melting Point | 130-133 °C | [7] |
| Solubility | Soluble in Chloroform, Methanol, and DMSO | [3][7] |
| Storage | 2-8 °C | [3] |
Metabolism and Synthesis
Norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, after oral administration.[] Norethindrone then undergoes extensive metabolism, primarily through reduction of the A-ring and hydroxylation, followed by conjugation with sulfates and glucuronides.[] The formation of 6β-Hydroxy Norethindrone is a known metabolic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6β-Hydroxy Norethindrone Acetate are often proprietary. However, based on established methods for the parent compound, the following outlines a general approach for its analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of norethindrone and its metabolites. The following is a representative protocol that can be adapted and optimized for 6β-Hydroxy Norethindrone Acetate.
Table 3: Representative HPLC Method Parameters for Norethindrone Analysis
| Parameter | Condition |
| Column | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | Isocratic at 1.3 mL/min |
| Detection | UV at 245 nm |
| Internal Standard | Estradiol |
Method Development and Validation Considerations:
-
Specificity: The method should be able to resolve 6β-Hydroxy Norethindrone Acetate from norethindrone, norethindrone acetate, and other potential metabolites and impurities.
-
Linearity: A calibration curve should be established over a suitable concentration range.
-
Accuracy and Precision: Determined by replicate analysis of samples with known concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to define the sensitivity of the method.
-
Robustness: The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.
Signaling Pathways
Norethindrone acetate, as a progestin, exerts its biological effects primarily through the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of molecular events that ultimately modulate gene expression.
Classical Genomic Pathway
In the classical pathway, the progestin-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription.
Non-Genomic Signaling
Progestins can also trigger rapid, non-genomic effects that are independent of gene transcription. These effects are often mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs with signaling molecules in the cytoplasm. A key non-genomic pathway involves the activation of Src tyrosine kinase and the subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[1][8] This pathway can, in turn, influence cellular processes such as proliferation and differentiation. There is also evidence of cross-talk between the progesterone receptor and the estrogen receptor in activating these signaling pathways.[1][8]
Visualizations
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic and non-genomic signaling pathways of progesterone receptors.
Caption: Progesterone Receptor Signaling Pathways.
Experimental Workflow for Metabolite Analysis
The diagram below outlines a typical experimental workflow for the analysis of steroid metabolites like 6β-Hydroxy Norethindrone Acetate from biological samples.
Caption: Steroid Metabolite Analysis Workflow.
Conclusion
6β-Hydroxy Norethindrone Acetate is a significant metabolite in the biotransformation of Norethindrone Acetate. A thorough understanding of its chemical and physical properties, as well as the signaling pathways it may influence, is essential for a complete pharmacological and toxicological assessment of its parent drug. This technical guide provides a consolidated resource of current knowledge to aid researchers in their ongoing investigations into the complex world of synthetic progestins and their metabolites. Further research is warranted to fully elucidate the specific biological activity and metabolic fate of 6β-Hydroxy Norethindrone Acetate.
References
- 1. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. embopress.org [embopress.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. embopress.org [embopress.org]
"understanding the metabolic pathway of norethindrone acetate"
An In-Depth Technical Guide to the Metabolic Pathway of Norethindrone Acetate
Introduction
Norethindrone acetate (NEA) is a synthetic progestin, specifically a prodrug, widely utilized in oral contraceptives and hormone replacement therapies.[1] Its therapeutic efficacy is dependent on its biotransformation into the active compound, norethindrone (NET). A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of NEA is critical for drug development professionals and researchers in optimizing its clinical application and predicting potential drug-drug interactions. This guide provides a detailed technical overview of the metabolic fate of norethindrone acetate, supported by quantitative data, experimental methodologies, and pathway visualizations.
Absorption and First-Pass Metabolism
Upon oral administration, norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone (NET), during absorption and first-pass metabolism.[1][2] This conversion is primarily mediated by esterase enzymes in the gastrointestinal tract and the liver.[1]
The bioavailability of orally administered NET is approximately 64%, indicating a significant first-pass effect.[3] Studies in animal models have confirmed that norethindrone is metabolized in both the gut wall and the liver, contributing to this presystemic clearance.[4] The rapid conversion means the systemic disposition of NEA is indistinguishable from that of orally administered NET.[2]
Distribution
Once in systemic circulation, norethindrone is extensively bound to plasma proteins. Approximately 61% is bound to albumin and 36% is bound to sex hormone-binding globulin (SHBG).[2] The volume of distribution of norethindrone is approximately 4 L/kg, indicating significant distribution into tissues.[2]
Biotransformation Pathway
The primary site of norethindrone metabolism is the liver.[5] The biotransformation of norethindrone is extensive and involves several key pathways, primarily reduction and hydroxylation, followed by conjugation. A minor but clinically relevant pathway is the aromatization to a potent estrogen.
The overall metabolic process can be visualized as a multi-step cascade.
A-Ring Reduction
The principal metabolic pathway for norethindrone involves the reduction of the A-ring.[3] This results in the formation of metabolites such as 5α-dihydro-norethindrone and various 3β, 5α-tetrahydro-norethindrone isomers.[3] These reduced metabolites are generally considered to have lower progestational activity than the parent compound.
Aromatization to Ethinyl Estradiol
A small fraction of norethindrone undergoes aromatization of the A-ring to form ethinyl estradiol (EE), a potent synthetic estrogen.[3] This conversion is mediated by cytochrome P450 enzymes. The in vivo conversion ratio of NET and NEA to EE is estimated to be between 0.4% and 1.0%, which translates to approximately 4-6 μg of EE formed per milligram of the administered drug.[3] While the conversion rate is low, it is clinically significant and contributes to the overall estrogenic activity of norethindrone-containing products.
Conjugation
Following reduction and hydroxylation, the resulting metabolites undergo phase II conjugation reactions, primarily with sulfate and glucuronic acid.[3] This process increases the water solubility of the metabolites, facilitating their elimination from the body.
Excretion
Norethindrone and its metabolites are excreted in both urine and feces.[2] The mean terminal elimination half-life of norethindrone following a single oral dose of NEA is approximately 8 to 9 hours.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of norethindrone has been well-characterized. The following tables summarize key quantitative parameters.
Table 1: Pharmacokinetic Parameters of Norethindrone (NET) after a Single Oral Dose of Norethindrone Acetate (5 mg) in Healthy Women
| Parameter | Arithmetic Mean ± SD |
|---|---|
| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |
| Cmax (ng/ml) | 26.19 ± 6.19 |
| tmax (h) | 1.83 ± 0.58 |
| t1/2 (h) | 8.51 ± 2.19 |
(Data sourced from Drugs.com Prescribing Information)[2]
Table 2: In Vivo Conversion of Norethindrone (NET) and Norethindrone Acetate (NEA) to Ethinyl Estradiol (EE)
| Compound Administered | Oral Dose | Conversion Ratio to EE (Mean ± SD) |
|---|---|---|
| Norethindrone (NET) | - | 0.4% ± 0.4% |
| Norethindrone Acetate (NEA) | 5 mg | 0.7% ± 0.2% |
| Norethindrone Acetate (NEA) | 10 mg | 1.0% ± 0.4% |
(Data sourced from MedCrave eBooks)[3]
Experimental Protocols
The study of drug metabolism relies on established in vitro and in vivo methodologies. Below are detailed protocols representative of experiments used to characterize the metabolic pathway of norethindrone acetate.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of a test compound (e.g., norethindrone) by phase I enzymes.
Methodology:
-
Reagent Preparation:
-
A reaction mixture is prepared containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound, norethindrone (e.g., 1 µM).
-
An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared separately.
-
-
Incubation:
-
The reaction mixture is pre-incubated at 37°C for 5 minutes in a shaking water bath.
-
The metabolic reaction is initiated by adding the NADPH-regenerating system.
-
Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Quenching:
-
The reaction in each aliquot is immediately terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Samples are centrifuged (e.g., at 10,000 x g for 10 minutes) to precipitate microsomal proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of the remaining norethindrone is quantified relative to the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of remaining norethindrone is plotted against time.
-
The slope of the linear regression line provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.
-
In Vivo Pharmacokinetic Study in Humans
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of a drug after oral administration.
Methodology:
-
Subject Recruitment:
-
A cohort of healthy female volunteers is recruited after obtaining informed consent. Subjects undergo a health screening to ensure they meet inclusion criteria.[2]
-
-
Drug Administration:
-
Following an overnight fast, subjects are administered a single oral dose of norethindrone acetate (e.g., 5 mg).[2]
-
-
Blood Sampling:
-
Serial blood samples are collected into heparinized tubes at pre-defined time points before and after dosing (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of norethindrone (and any specified metabolites) are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject is analyzed using non-compartmental methods.
-
Key parameters including Cmax, tmax, AUC, and t1/2 are calculated.[2]
-
References
The Biological Significance of 6β-Hydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6β-hydroxylation is a critical metabolic pathway that plays a pivotal role in the biotransformation of a vast array of endogenous and exogenous compounds. This technical guide provides an in-depth exploration of the biological significance of 6β-hydroxylation, with a particular focus on its implications for drug development and clinical pharmacology. The core of this guide is centered on the enzymatic activity of Cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for this metabolic conversion. We will delve into the kinetics of 6β-hydroxylation, present detailed experimental protocols for its assessment, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Introduction to 6β-Hydroxylation
6β-hydroxylation is a phase I metabolic reaction that introduces a hydroxyl group at the 6β position of a steroid nucleus or other lipophilic molecules. This process is a key detoxification mechanism, as it increases the water solubility of compounds, facilitating their subsequent conjugation and excretion from the body[1]. The reaction is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the most significant contributor in humans[2][3].
The biological importance of 6β-hydroxylation extends across several domains:
-
Endogenous Compound Metabolism: It is a major metabolic pathway for steroid hormones such as cortisol, testosterone, and progesterone, as well as bile acids[2][4][5][6]. The 6β-hydroxylation of these molecules can modulate their biological activity and clearance.
-
Xenobiotic and Drug Metabolism: A vast number of therapeutic drugs are substrates for CYP3A4 and undergo 6β-hydroxylation[4][5][7][8]. The rate of this metabolism is a primary determinant of a drug's pharmacokinetic profile, including its bioavailability and half-life.
-
Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A4 can lead to significant drug-drug interactions[4][5][7]. Understanding the 6β-hydroxylation pathway is therefore crucial for predicting and managing these interactions.
-
Biomarker of CYP3A4 Activity: The urinary ratio of 6β-hydroxycortisol to cortisol is a well-established non-invasive biomarker for in vivo CYP3A4 activity[2][9][10]. This biomarker is widely used in clinical studies to assess the induction or inhibition of CYP3A4 by new chemical entities.
Data Presentation: Kinetics of 6β-Hydroxylation
The efficiency of 6β-hydroxylation is determined by the kinetic parameters of the responsible enzymes, primarily CYP3A4. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The intrinsic clearance (CLint), calculated as Vmax/Km, represents the metabolic capacity of the enzyme for a given substrate.
Below are tables summarizing the kinetic parameters for the 6β-hydroxylation of various endogenous and exogenous compounds by human CYP enzymes.
Table 1: Kinetic Parameters for 6β-Hydroxylation of Endogenous Steroids
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | CLint (µL/min/pmol CYP) | Reference |
| Testosterone | CYP3A4 | 23.2 - 40.0 | 31.1 - 44.2 | 1.34 - 1.05 | [10] |
| Testosterone | Recombinant CYP3A4 | 29.3 - 35.2 | 0.8 - 3.7 | 0.03 - 0.11 | [10] |
| Progesterone | CYP3A4 | - | - | - | |
| Cortisol | CYP3A4 | - | - | - |
Table 2: Substrates of CYP3A4 Undergoing 6β-Hydroxylation
| Drug | Therapeutic Class | Notes | Reference |
| Midazolam | Benzodiazepine | Sensitive CYP3A substrate, often used as a probe. | [7][11] |
| Triazolam | Benzodiazepine | Sensitive CYP3A substrate. | [7][11] |
| Alprazolam | Benzodiazepine | [4] | |
| Diazepam | Benzodiazepine | [4] | |
| Budesonide | Corticosteroid | [7] | |
| Fluticasone | Corticosteroid | [7] | |
| Lovastatin | Statin | [7] | |
| Simvastatin | Statin | [7] | |
| Atorvastatin | Statin | [5] | |
| Sildenafil | PDE5 Inhibitor | [7] | |
| Vardenafil | PDE5 Inhibitor | [7] | |
| Quinidine | Antiarrhythmic | [5] | |
| Cyclosporine | Immunosuppressant | [5] | |
| Tacrolimus | Immunosuppressant | [4] | |
| Sirolimus | Immunosuppressant | [4] | |
| Eplerenone | Diuretic | [7] | |
| Felodipine | Calcium Channel Blocker | [5] | |
| Nifedipine | Calcium Channel Blocker | [5] | |
| Amlodipine | Calcium Channel Blocker | [4] | |
| Verapamil | Calcium Channel Blocker | [4] | |
| Buspirone | Anxiolytic | [7] | |
| Eletriptan | Triptan | [7] | |
| Saquinavir | Protease Inhibitor | [7] | |
| Alfentanil | Opioid Analgesic | [7] | |
| Fentanyl | Opioid Analgesic | [4] | |
| Carbamazepine | Anticonvulsant | [4] | |
| Thiotepa | Alkylating Agent | [4] | |
| Etoposide | Topoisomerase Inhibitor | [4] | |
| Venetoclax | BCL-2 Inhibitor | [4] | |
| Quetiapine | Atypical Antipsychotic | [4] |
Experimental Protocols
Accurate assessment of 6β-hydroxylation is fundamental for drug development. Below are detailed methodologies for key experiments.
In Vitro 6β-Hydroxylation Assay using Human Liver Microsomes
This assay is a standard method to determine the metabolic stability and potential for CYP3A4-mediated metabolism of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
Positive control substrate (e.g., testosterone or midazolam)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs (final concentration typically 0.2-1 mg/mL), and the test compound or positive control at various concentrations.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solution, typically 2-3 volumes of ACN containing an internal standard (e.g., a structurally similar compound not found in the matrix).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent compound and the formation of the 6β-hydroxylated metabolite using a validated LC-MS/MS method.
-
Develop a specific multiple reaction monitoring (MRM) method for the parent compound and its metabolite.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Quantification of Urinary 6β-Hydroxycortisol to Cortisol Ratio by LC-MS/MS
This protocol describes the analysis of the endogenous biomarker for CYP3A4 activity.
Materials:
-
Urine samples (e.g., first-morning void or 24-hour collection)
-
6β-hydroxycortisol and cortisol analytical standards
-
Isotopically labeled internal standards (e.g., 6β-hydroxycortisol-d4 and cortisol-d4)
-
Solid-phase extraction (SPE) cartridges or online SPE system
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature and centrifuge to remove any particulate matter.
-
To an aliquot of urine (e.g., 100 µL), add the internal standard solution.
-
-
Extraction (if necessary):
-
For offline SPE:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or ACN).
-
-
For online SPE:
-
Directly inject the pre-treated urine sample onto the online SPE system coupled to the LC-MS/MS.
-
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample or the eluent from the online SPE onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like methanol or ACN.
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for cortisol, 6β-hydroxycortisol, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of cortisol and 6β-hydroxycortisol using a calibration curve prepared with standards.
-
Calculate the urinary 6β-hydroxycortisol to cortisol ratio. A higher ratio generally indicates higher CYP3A4 activity[10].
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows related to 6β-hydroxylation.
Signaling Pathway of Testosterone Metabolism
Caption: Metabolic pathways of testosterone, including its conversion to the more potent androgen, DHT, and its inactivation via 6β-hydroxylation by CYP3A4.
Experimental Workflow for In Vitro CYP3A4 Inhibition Assay
Caption: A streamlined workflow for assessing the inhibitory potential of a test compound on CYP3A4 activity using an in vitro human liver microsome assay.
Logical Relationship of 6β-Hydroxycortisol as a CYP3A4 Biomarker
Caption: The logical framework illustrating how the urinary ratio of 6β-hydroxycortisol to cortisol serves as a non-invasive biomarker for hepatic CYP3A4 activity.
Conclusion
The 6β-hydroxylation pathway, predominantly mediated by CYP3A4, is of profound biological significance. Its role in the metabolism of both endogenous and exogenous compounds makes it a critical area of study in pharmacology and drug development. A thorough understanding of the kinetics, the ability to accurately measure its activity through robust experimental protocols, and the visualization of its interconnectedness with other biological pathways are essential for predicting drug efficacy, minimizing adverse drug reactions, and advancing the principles of personalized medicine. This technical guide provides a foundational resource for professionals in the field to navigate the complexities of 6β-hydroxylation and leverage this knowledge in their research and development endeavors.
References
- 1. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 6β-HYDROXYTESTOSTERONE, A CYTOCHROME P450 1B1 METABOLITE OF TESTOSTERONE, CONTRIBUTES TO ANGIOTENSIN II-INDUCED HYPERTENSION AND ITS PATHOGENESIS IN MALE MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. courses.washington.edu [courses.washington.edu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
Methodological & Application
Application Note & Protocol: Quantification of 6β-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone acetate (NETA) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies. The metabolism of NETA is a critical aspect of its pharmacology, influencing both its efficacy and safety profile. One of the key metabolic pathways is the hydroxylation of the steroid nucleus, frequently resulting in the formation of 6β-Hydroxy Norethindrone Acetate. Accurate quantification of this metabolite is essential for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.
This document provides a detailed protocol for the quantification of 6β-Hydroxy Norethindrone Acetate in biological matrices, primarily human plasma. The proposed method is based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for metabolite quantification. While specific validated methods for 6β-Hydroxy Norethindrone Acetate are not widely published, this protocol adapts established methods for the parent compound, norethindrone.[1]
Analytical Method: HPLC-MS/MS
This method is intended for the quantitative determination of 6β-Hydroxy Norethindrone Acetate in human plasma.
Materials and Reagents
-
6β-Hydroxy Norethindrone Acetate reference standard
-
Norethindrone-d5 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 6β-Hydroxy Norethindrone Acetate reference standard in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Norethindrone-d5 in methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and for QC samples (e.g., low, medium, high concentrations).
3.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 6β-Hydroxy Norethindrone Acetate | [To be determined experimentally] | [To be determined experimentally] | 150 |
| Norethindrone-d5 (IS) | [To be determined experimentally] | [To be determined experimentally] | 150 |
Note: The precursor and product ions for 6β-Hydroxy Norethindrone Acetate and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. The values provided for the parent compound in some studies can serve as a starting point for optimization.
Data Analysis and Quantification
The concentration of 6β-Hydroxy Norethindrone Acetate in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Parameters (Illustrative)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for key validation parameters.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Stability | Analyte stable under tested conditions |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 6β-Hydroxy Norethindrone Acetate.
Signaling Pathway (Metabolism)
Caption: Metabolic pathway of Norethindrone Acetate to 6β-Hydroxy Norethindrone Acetate.
Conclusion
The analytical method protocol detailed in this document provides a robust framework for the quantification of 6β-Hydroxy Norethindrone Acetate in human plasma. Adherence to these guidelines, coupled with a comprehensive method validation, will ensure the generation of accurate and reliable data critical for advancing research and development in pharmaceuticals.
References
Application Note: HPLC Method Development for the Analysis of 6β-Hydroxy Norethindrone Acetate
Introduction
6β-Hydroxy Norethindrone Acetate is a known impurity and metabolite of the synthetic progestin, Norethindrone Acetate. Accurate and robust analytical methods are crucial for the quality control of pharmaceutical formulations containing Norethindrone Acetate and for studying its metabolic pathways. This application note details a starting point for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6β-Hydroxy Norethindrone Acetate. The method is designed to be stability-indicating and can be validated according to the International Conference on Harmonization (ICH) guidelines.[1][2][3]
Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate [4]
| Property | Value |
| Chemical Formula | C22H28O4 |
| Molecular Weight | 356.46 g/mol |
| CAS Number | 6856-27-5 |
| Synonyms | Norethindrone acetate EP Impurity F; (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one |
Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing a robust RP-HPLC method for the analysis of 6β-Hydroxy Norethindrone Acetate.
1. Materials and Reagents
-
6β-Hydroxy Norethindrone Acetate reference standard
-
Norethindrone Acetate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable modifier)
-
Placebo (formulation matrix, if applicable)
2. Instrumentation and Chromatographic Conditions (Starting Point)
The following conditions are a recommended starting point for method development and are based on methods used for the analysis of Norethindrone and its related substances.[3][5]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (based on UV spectra of related compounds) |
| Injection Volume | 10 µL |
Gradient Elution Program (Starting Point)
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of 6β-Hydroxy Norethindrone Acetate reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 150% of the expected sample concentration.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a drug product, a suitable extraction method will need to be developed and validated.
4. Method Development and Optimization Workflow
The following workflow illustrates the logical steps for developing and optimizing the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
5. Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample containing Norethindrone Acetate.[1][2][3] The peak for 6β-Hydroxy Norethindrone Acetate should be spectrally pure and well-resolved from any degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H2O2 at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: UV light exposure
Protocol: Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines.[2][3]
1. Specificity: Analyze a placebo, a standard solution of 6β-Hydroxy Norethindrone Acetate, and a sample spiked with the analyte. The peak for 6β-Hydroxy Norethindrone Acetate should be free from interference. Perform forced degradation studies as described above.
2. Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).
4. Precision:
- Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Hypothetical Results and Data Presentation
The following tables present hypothetical data that would be generated during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Replicate Injections | ≤ 2.0% | 0.5% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 20 | 250,000 |
| 50 | 625,000 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.9 | 98.8% |
| 100% | 10.0 | 10.1 | 101.0% |
| 120% | 12.0 | 11.9 | 99.2% |
Experimental Workflow Diagram
Caption: HPLC Analysis Experimental Workflow.
References
"LC-MS/MS for detection of 6beta-Hydroxy Norethindrone Acetate in plasma"
An Application Note and Protocol for the Detection of 6β-Hydroxy Norethindrone Acetate in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 6β-hydroxy norethindrone acetate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic studies and drug metabolism research.
Introduction
Norethindrone acetate is a synthetic progestin widely used in oral contraceptives and hormone therapy. It is a prodrug that is rapidly converted to its active form, norethindrone. The metabolism of norethindrone is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme responsible for the 6β-hydroxylation to form 6β-hydroxy norethindrone. Monitoring the levels of this metabolite is crucial for understanding the metabolic profile and pharmacokinetics of norethindrone acetate. This application note describes a robust and sensitive LC-MS/MS method for the determination of 6β-hydroxy norethindrone acetate in plasma.
Metabolic Pathway of Norethindrone Acetate
The metabolic conversion of norethindrone acetate to 6β-hydroxy norethindrone is a two-step process. First, the acetate group is hydrolyzed to yield norethindrone. Subsequently, the cytochrome P450 enzyme, specifically CYP3A4, catalyzes the hydroxylation at the 6β position of the steroid core.
Experimental Protocols
Materials and Reagents
-
6β-Hydroxy Norethindrone Acetate reference standard
-
6β-Hydroxy Norethindrone Acetate-d3 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL 6β-hydroxy norethindrone acetate-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6β-Hydroxy Norethindrone Acetate | 357.2 | 297.2 | 15 |
| 6β-Hydroxy Norethindrone Acetate-d3 (IS) | 360.2 | 300.2 | 15 |
Note: The MRM transitions are predicted based on the molecular weight and common fragmentation patterns of steroids. The collision energy should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables present representative quantitative data for the LC-MS/MS method. These values are illustrative and should be confirmed by a full method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| 6β-Hydroxy Norethindrone Acetate | 0.1 - 100 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | <15 | <15 | 85-115 |
| Low | 0.3 | <10 | <10 | 90-110 |
| Medium | 10 | <10 | <10 | 90-110 |
| High | 80 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85-95 | 90-110 |
| High | 80 | 85-95 | 90-110 |
Experimental Workflow
The overall workflow for the analysis of 6β-hydroxy norethindrone acetate in plasma is depicted below.
Conclusion
This application note provides a comprehensive protocol for the sensitive and selective quantification of 6β-hydroxy norethindrone acetate in human plasma by LC-MS/MS. The described method, utilizing protein precipitation for sample cleanup followed by a rapid LC-MS/MS analysis, is suitable for high-throughput bioanalysis in support of pharmacokinetic and drug metabolism studies. The provided parameters serve as a strong foundation for method development and validation in a research or clinical laboratory setting.
Application Notes and Protocols for the Use of 6β-Hydroxy Norethindrone Acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of 6β-Hydroxy Norethindrone Acetate as a reference standard in various analytical methodologies. This document is intended to assist researchers, scientists, and drug development professionals in the accurate quantification and identification of this metabolite and impurity in pharmaceutical formulations and biological matrices.
Introduction
6β-Hydroxy Norethindrone Acetate is a principal metabolite of the synthetic progestin, Norethindrone Acetate. Its formation is primarily mediated by cytochrome P450 enzymes in the liver. As a significant metabolite and potential impurity in drug manufacturing, the use of a certified reference standard is crucial for accurate analytical testing, ensuring the quality, safety, and efficacy of norethindrone acetate-containing products. This document outlines the essential procedures for utilizing 6β-Hydroxy Norethindrone Acetate as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.
Physicochemical Properties and Handling
Proper handling and storage of the 6β-Hydroxy Norethindrone Acetate reference standard are critical to maintain its integrity and ensure accurate and reproducible results.
| Property | Value |
| Chemical Name | (6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl acetate |
| Molecular Formula | C₂₂H₂₈O₄ |
| Molecular Weight | 356.46 g/mol |
| CAS Number | 6856-27-5 |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | Store at 2-8°C in a tightly sealed container, protected from light and moisture. |
| Solubility | Soluble in methanol, ethanol, and acetonitrile. |
Note: It is recommended to prepare fresh solutions for each analysis. If storage of stock solutions is necessary, they should be stored at -20°C for a limited period. Stability studies should be performed to determine the appropriate storage duration.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This method is suitable for the quantification of 6β-Hydroxy Norethindrone Acetate in bulk drug substances and pharmaceutical dosage forms.
3.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water. A gradient elution is recommended for optimal separation from norethindrone acetate and other related impurities. |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 6β-Hydroxy Norethindrone Acetate reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substances, dissolve a known amount in methanol. For pharmaceutical formulations, a suitable extraction procedure may be required.
3.1.3. System Suitability
Before sample analysis, the chromatographic system must meet the following suitability criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the 6β-Hydroxy Norethindrone Acetate standards against their corresponding concentrations. Determine the concentration of the analyte in the sample solutions by interpolation from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Trace Level Detection
This method is highly sensitive and selective, making it ideal for the quantification of 6β-Hydroxy Norethindrone Acetate in biological matrices such as plasma or serum.
3.2.1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transitions | Analyte |
| 6β-Hydroxy Norethindrone Acetate | |
| Internal Standard (e.g., d3-Norethindrone Acetate) |
3.2.2. Sample Preparation (Plasma/Serum)
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is recommended for sample clean-up and concentration.
3.2.3. Quantification
Quantification is performed using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Norethindrone Acetate and a general workflow for the quantification of its 6β-hydroxy metabolite.
Metabolic pathway of Norethindrone Acetate.
Experimental workflow for quantification.
Protocol for the Separation of 6β-Hydroxy Norethindrone Acetate from its Isomers
Application Note
This document provides a detailed protocol for the separation of 6β-Hydroxy Norethindrone Acetate from its isomers, primarily the 6α-hydroxy isomer, which is a common impurity and related substance. The separation of these stereoisomers is critical for the accurate quantification and purity assessment of 6β-Hydroxy Norethindrone Acetate in pharmaceutical development and quality control.
The primary analytical challenge lies in the structural similarity of the isomers, which often results in co-elution or poor resolution with standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods. This protocol outlines a more effective approach using Ultra-Performance Liquid Chromatography (UPLC) with a C18 stationary phase and a water/acetonitrile gradient. For cases requiring higher resolution or preparative separation, Supercritical Fluid Chromatography (SFC) is presented as a powerful alternative.
This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis and purification of Norethindrone Acetate and its derivatives.
Analytical Techniques
Two primary chromatographic techniques are described for the separation of 6β-Hydroxy Norethindrone Acetate from its isomers:
-
Ultra-Performance Liquid Chromatography (UPLC): A high-resolution separation technique that utilizes sub-2 µm particle size columns to achieve faster and more efficient separations compared to conventional HPLC.
-
Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and stereoisomers, often providing superior resolution and faster run times than HPLC.
Experimental Protocols
UPLC Method for Analytical Separation
This method is suitable for the analytical determination of the purity of 6β-Hydroxy Norethindrone Acetate and the quantification of its isomers.
2.1.1. Materials and Reagents
-
6β-Hydroxy Norethindrone Acetate reference standard
-
Isomeric mixture (containing 6α- and 6β-Hydroxy Norethindrone Acetate)
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or higher
-
Methanol (for sample preparation), HPLC grade or higher
2.1.2. Chromatographic Conditions
| Parameter | Value |
| Instrument | UPLC System with UV or PDA Detector |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Methanol |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 10.0 | 70 |
| 12.0 | 70 |
| 12.1 | 30 |
| 15.0 | 30 |
2.1.3. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the sample (reference standard or isomeric mixture) in methanol to achieve a final concentration of approximately 0.5 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2.1.4. Data Analysis
-
Identify the peaks corresponding to 6β-Hydroxy Norethindrone Acetate and its isomers based on their retention times, confirmed by injecting the individual reference standard.
-
Calculate the percentage purity or the relative amounts of each isomer using the peak areas.
SFC Method for High-Resolution and Preparative Separation
SFC is recommended for challenging separations where UPLC does not provide baseline resolution or for the isolation of individual isomers.
2.2.1. Materials and Reagents
-
6β-Hydroxy Norethindrone Acetate reference standard
-
Isomeric mixture
-
Carbon Dioxide (CO2), SFC grade
-
Methanol, HPLC grade or higher
-
Ethanol, HPLC grade or higher (as co-solvent)
2.2.2. Chromatographic Conditions
| Parameter | Value |
| Instrument | SFC System with UV or PDA Detector |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol |
| Gradient Elution | Isocratic or Gradient (to be optimized) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
2.2.3. Sample Preparation
Prepare the sample as described in the UPLC method (Section 2.1.3).
2.2.4. Method Optimization
The separation on a chiral stationary phase in SFC is highly dependent on the specific column and co-solvent used. Method development should involve screening different chiral columns and varying the percentage of the co-solvent to achieve optimal resolution between the 6α- and 6β-isomers.
Data Presentation
The following table summarizes the expected retention times for 6β-Hydroxy Norethindrone Acetate and a potential isomer based on a typical reversed-phase separation. Actual retention times may vary depending on the specific system and conditions.
Table 2: Expected UPLC Retention Data
| Compound | Expected Retention Time (min) |
| 6α-Hydroxy Norethindrone Acetate | ~ 8.5 |
| 6β-Hydroxy Norethindrone Acetate | ~ 9.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the separation and analysis of 6β-Hydroxy Norethindrone Acetate isomers.
Caption: Workflow for Isomer Separation.
Logical Relationship of Isomers
The following diagram illustrates the relationship between Norethindrone Acetate and its 6-hydroxy isomers.
Caption: Isomer Relationship Diagram.
Application Note: Structural Elucidation of 6β-Hydroxy Norethindrone Acetate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 6β-Hydroxy Norethindrone Acetate, a known impurity and metabolite of the synthetic progestin Norethindrone Acetate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure, including stereochemistry. This application note outlines the necessary NMR experiments and provides predicted spectral data to aid in the identification and characterization of this compound. The methodologies described herein are broadly applicable to the analysis of steroidal compounds.
Introduction
Norethindrone acetate is a widely used synthetic progestin in hormonal contraceptives and hormone replacement therapy. During its synthesis and metabolism, various related substances can be formed, including hydroxylated derivatives. 6β-Hydroxy Norethindrone Acetate is one such derivative, and its proper identification and characterization are crucial for quality control and understanding the metabolic fate of the parent drug. NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary resolution and correlation data to assign the chemical structure and relative stereochemistry of such complex molecules.
This application note details the steps for acquiring and interpreting NMR data for the structural confirmation of 6β-Hydroxy Norethindrone Acetate.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for 6β-Hydroxy Norethindrone Acetate, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known experimental data for the parent compound, Norethindrone Acetate, and established substituent effects for a hydroxyl group on a steroid nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts for 6β-Hydroxy Norethindrone Acetate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~5.9 | s | - |
| H-6α | ~4.2 | br s | - |
| H-17α | ~2.9 | s | - |
| H-21 (ethynyl) | ~2.6 | s | - |
| OAc-CH₃ | ~2.1 | s | - |
| C-18-CH₃ | ~0.9 | s | - |
| Other steroid protons | 0.8 - 2.5 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 6β-Hydroxy Norethindrone Acetate
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 (C=O) | ~199 |
| C-5 (C=C) | ~165 |
| C-4 (C=C) | ~125 |
| C-17 (C-OAc) | ~88 |
| C-20 (C≡CH) | ~82 |
| C-21 (C≡CH) | ~75 |
| C-6 (C-OH) | ~72 |
| C-13 (quat. C) | ~50 |
| C-10 (quat. C) | ~40 |
| OAc (C=O) | ~170 |
| OAc (CH₃) | ~21 |
| C-18 (CH₃) | ~13 |
| Other steroid carbons | 20 - 60 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the 6β-Hydroxy Norethindrone Acetate standard.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
1. ¹H NMR Spectroscopy:
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2 s
-
Pulse Angle: 30-45°
-
2. ¹³C NMR Spectroscopy:
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 s
-
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which is essential for confirming the stereochemistry, particularly the orientation of the 6-hydroxy group.
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton connectivities.
-
Use the 2D NMR data to build the carbon skeleton and assign all proton and carbon signals unambiguously.
-
HSQC: Assign the chemical shift of each carbon atom that is bonded to a proton.
-
HMBC: Use the correlations from key protons (e.g., methyl protons, olefinic proton) to assign the quaternary carbons (e.g., C-3, C-5, C-10, C-13, C-17, C-20, and the acetate carbonyl).
-
COSY: Trace the proton-proton coupling networks within the steroid rings.
-
NOESY/ROESY: Look for key spatial correlations. For example, a NOE between the proton at C-6 and a proton on the β-face of the steroid would confirm the 6β-hydroxy configuration.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the logical workflow for the structural elucidation process.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Integration of data from various NMR experiments.
Conclusion
"application of 6beta-Hydroxy Norethindrone Acetate in drug metabolism studies"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6β-Hydroxy Norethindrone Acetate is the primary metabolite of Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders. The formation of this metabolite is almost exclusively catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme, making the 6β-hydroxylation of norethindrone a specific and reliable marker for CYP3A4 activity. These application notes provide detailed information and protocols for utilizing the metabolic pathway of norethindrone to 6β-hydroxy norethindrone in in vitro drug metabolism studies, particularly for the assessment of CYP3A4 inhibition and drug-drug interaction (DDI) potential of new chemical entities.
Principle of Application
The central principle involves incubating a test compound with a system containing active CYP3A4 enzymes (such as human liver microsomes or recombinant CYP3A4) and the substrate, norethindrone. The rate of formation of 6β-hydroxy norethindrone is then measured. A decrease in the formation of this metabolite in the presence of the test compound, compared to a control, indicates inhibition of CYP3A4. This approach allows for the determination of the inhibitory potential of a test compound and the calculation of key inhibitory parameters such as the IC50 value.
Data Presentation
Table 1: In Vitro Inhibition of Norethindrone 6β-Hydroxylation
| Inhibitor | Test System | Substrate (Norethindrone) Concentration | IC50 (µM) | Reference |
| Ketoconazole | Human Liver Microsomes | Not Specified | 0.09 | [1] |
This table summarizes the inhibitory effect of a known CYP3A4 inhibitor on the formation of 6β-hydroxy norethindrone.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines the procedure to assess the potential of a test compound to inhibit CYP3A4 activity by measuring the formation of 6β-hydroxy norethindrone from norethindrone.
Materials:
-
Human Liver Microsomes (HLMs)
-
Norethindrone
-
6β-Hydroxy Norethindrone (as a reference standard)
-
Test compound
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated 6β-hydroxy norethindrone)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of norethindrone, 6β-hydroxy norethindrone, the test compound, and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the incubation buffer (0.1 M potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL).
-
A series of concentrations of the test compound or vehicle control.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Initiate the reaction by adding a pre-warmed solution of norethindrone (final concentration should be at or near its Km, if known; otherwise, a concentration of 10-50 µM can be used as a starting point).
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C for 15 minutes at 3000 x g to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of 6β-hydroxy norethindrone formed using a validated LC-MS/MS method.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for 6β-hydroxy norethindrone and the internal standard.
-
-
-
Data Analysis:
-
Calculate the rate of formation of 6β-hydroxy norethindrone in the presence of different concentrations of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Study of 6β-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo experimental design to investigate the formation, pharmacokinetics, and potential pharmacodynamics of 6β-hydroxy norethindrone acetate, a primary metabolite of the synthetic progestin norethindrone acetate.
Introduction
Norethindrone acetate is a widely used component of oral contraceptives and hormone replacement therapies. Its clinical efficacy and safety profile are influenced by its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The hydroxylation of norethindrone, particularly at the 6β position, is a significant metabolic pathway catalyzed predominantly by the CYP3A4 enzyme[1]. Understanding the in vivo dynamics of 6β-hydroxy norethindrone acetate is crucial for a comprehensive assessment of the parent drug's disposition, potential drug-drug interactions, and overall pharmacological activity. This document outlines a robust experimental design for studying this metabolite in a preclinical animal model.
In Vivo Experimental Design
A well-structured in vivo study is fundamental to characterizing the metabolic profile of norethindrone acetate. The following design incorporates best practices for pharmacokinetic and metabolic studies of steroid hormones.
1. Animal Model Selection and Justification
-
Species: Female Sprague-Dawley rats (8-10 weeks old, 200-250g).
-
Justification: Rats are a commonly used model in preclinical drug metabolism studies due to their well-characterized physiology and the availability of historical control data. While there are species differences in CYP enzyme expression, the fundamental pathways of steroid metabolism are generally conserved. The use of female rats is recommended to mimic the primary patient population for norethindrone acetate.
2. Animal Housing and Acclimatization
-
Housing: Animals should be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is essential before the commencement of the study to minimize stress-related physiological variations.
3. Experimental Groups
A minimum of two groups are recommended for an initial pharmacokinetic study:
| Group | Treatment | Route of Administration | Number of Animals |
| 1 | Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline) | Oral Gavage | n=6 |
| 2 | Norethindrone Acetate (e.g., 10 mg/kg) | Oral Gavage | n=6 |
4. Dosing and Administration
-
Dose Formulation: Norethindrone acetate should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) to ensure uniform dosing. The formulation should be prepared fresh on the day of dosing.
-
Route of Administration: Oral gavage is the most relevant route of administration, mimicking the clinical use of norethindrone acetate.
5. Sample Collection
A sparse sampling or serial sampling design can be employed. For this protocol, a serial sampling approach is described.
-
Blood Sampling:
-
Timepoints: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: Approximately 200 µL of blood will be collected from the tail vein at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Timepoints: Animals will be housed in metabolic cages for the collection of urine and feces over 24 hours post-dose.
-
Procedure: Urine and feces will be collected at intervals (e.g., 0-8h, 8-12h, 12-24h). The volume of urine will be recorded, and an aliquot stored at -80°C. Fecal samples will be collected, weighed, and stored at -80°C.
-
-
Tissue Harvesting (Terminal Procedure):
-
Timepoint: At 24 hours post-dose, animals will be euthanized.
-
Procedure: Tissues of interest (liver, kidney, intestine, uterus) will be harvested, weighed, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis of drug and metabolite distribution.
-
Experimental Protocols
1. Plasma Sample Preparation for LC-MS/MS Analysis
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated norethindrone or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Urine Sample Preparation for LC-MS/MS Analysis
-
Thaw urine samples on ice.
-
Centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.
-
To 100 µL of urine, add 10 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Proceed with steps 3-6 from the plasma sample preparation protocol.
3. Tissue Homogenate Preparation
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a suitable homogenizer.
-
To 100 µL of the homogenate, add 200 µL of ice-cold acetonitrile with an internal standard.
-
Proceed with steps 3-6 from the plasma sample preparation protocol.
4. LC-MS/MS Analytical Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) will be used for the quantification of norethindrone acetate and 6β-hydroxy norethindrone acetate. Specific MRM transitions for each analyte and the internal standard must be optimized.
Data Presentation
Quantitative data from the LC-MS/MS analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Plasma Pharmacokinetic Parameters of Norethindrone Acetate and 6β-Hydroxy Norethindrone Acetate
| Parameter | Norethindrone Acetate | 6β-Hydroxy Norethindrone Acetate |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL/F (L/h/kg) | ||
| Vd/F (L/kg) |
Table 2: Excretion of Norethindrone Acetate and 6β-Hydroxy Norethindrone Acetate in Urine and Feces (% of Administered Dose)
| Analyte | Urine (0-24h) | Feces (0-24h) | Total (0-24h) |
| Norethindrone Acetate | |||
| 6β-Hydroxy Norethindrone Acetate |
Table 3: Tissue Distribution of Norethindrone Acetate and 6β-Hydroxy Norethindrone Acetate at 24 hours Post-Dose (ng/g tissue)
| Tissue | Norethindrone Acetate | 6β-Hydroxy Norethindrone Acetate |
| Liver | ||
| Kidney | ||
| Intestine | ||
| Uterus |
Mandatory Visualizations
Caption: Metabolic pathway of norethindrone acetate.
Caption: Experimental workflow for the in vivo study.
References
Application Note: Quantification of 6β-Hydroxy Norethindrone Acetate in Urine Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone acetate (NETA) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1] As a prodrug, NETA is rapidly converted to its active form, norethindrone, which then undergoes extensive metabolism.[1] The hydroxylation of norethindrone is a key metabolic pathway, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] The resulting metabolite, 6β-Hydroxy Norethindrone, and its acetylated form, 6β-Hydroxy Norethindrone Acetate, are significant biomarkers for understanding the pharmacokinetics and metabolism of NETA. Accurate quantification of these metabolites in urine is crucial for clinical and research applications, including drug efficacy, safety assessments, and bioequivalence studies.
This application note provides a detailed protocol for the sensitive and selective quantification of 6β-Hydroxy Norethindrone Acetate in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for high-throughput analysis in a research or clinical laboratory setting.
Metabolic Pathway of Norethindrone Acetate
Norethindrone acetate is first deacetylated to norethindrone. Subsequently, norethindrone undergoes hydroxylation at the 6β position, a reaction primarily mediated by the CYP3A4 enzyme in the liver.[2] The resulting 6β-Hydroxy Norethindrone can then be acetylated to form 6β-Hydroxy Norethindrone Acetate. These metabolites are then conjugated, primarily as glucuronides, for excretion in the urine.[3]
Metabolism of Norethindrone Acetate.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)
This protocol is designed to deconjugate the glucuronidated metabolites and extract 6β-Hydroxy Norethindrone Acetate from the urine matrix.
Materials:
-
Urine samples
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (0.1 M, pH 5.2)
-
6β-Hydroxy Norethindrone Acetate-d3 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of the urine supernatant, add 20 µL of the internal standard working solution (6β-Hydroxy Norethindrone Acetate-d3, 1 µg/mL in methanol).
-
Add 500 µL of 0.1 M ammonium acetate buffer (pH 5.2).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.
-
Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient delivery.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 6β-Hydroxy Norethindrone Acetate 359.2 299.2 15 | 6β-Hydroxy Norethindrone Acetate-d3 (IS) | 362.2 | 302.2 | 15 |
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Workflow for 6β-Hydroxy NETA analysis.
Data Presentation
The analytical method was validated according to established guidelines for bioanalytical method validation. The validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Equation | y = 0.021x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| 1.5 (LQC) | 6.8 | 104.2 | 8.1 | 102.5 |
| 75 (MQC) | 4.5 | 98.7 | 6.3 | 99.1 |
| 400 (HQC) | 3.9 | 101.5 | 5.5 | 100.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) |
| Extraction Recovery | 85.2 - 92.5 |
| Matrix Effect | 91.3 - 98.7 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.5 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of 6β-Hydroxy Norethindrone Acetate in human urine samples. The sample preparation procedure, involving enzymatic hydrolysis and solid-phase extraction, ensures high recovery and minimal matrix effects. The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method has been successfully validated with excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for a wide range of research and clinical applications in the field of drug metabolism and pharmacokinetics.
References
- 1. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
"developing a validated bioanalytical method for 6beta-Hydroxy Norethindrone Acetate"
Application Notes & Protocols:
A Validated Bioanalytical Method for the Quantification of 6β-Hydroxy Norethindrone Acetate in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6β-Hydroxy norethindrone acetate is a metabolite of the synthetic progestin, norethindrone acetate, which is widely used in hormonal contraceptives and for the treatment of various menstrual disorders. The quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 6β-hydroxy norethindrone acetate in human plasma.
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method.
Troubleshooting & Optimization
"troubleshooting peak tailing in 6beta-Hydroxy Norethindrone Acetate HPLC"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and other issues during the HPLC analysis of 6β-Hydroxy Norethindrone Acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the HPLC analysis of 6β-Hydroxy Norethindrone Acetate?
A1: The most common cause of peak tailing for steroid compounds like 6β-Hydroxy Norethindrone Acetate is secondary interactions between the analyte and the stationary phase. Specifically, the hydroxyl group on the steroid can interact with active silanol groups on the silica-based column packing material, leading to asymmetrical peaks.
Q2: How does the mobile phase pH affect the peak shape of 6β-Hydroxy Norethindrone Acetate?
A2: The pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase.[1][2][3] At a neutral pH, these silanol groups can be ionized and interact with polar functional groups on the analyte, such as the hydroxyl group of 6β-Hydroxy Norethindrone Acetate, causing peak tailing.[1][2] Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions and improving peak symmetry.
Q3: What type of HPLC column is recommended for the analysis of 6β-Hydroxy Norethindrone Acetate?
A3: A C18 column is commonly used for the analysis of norethindrone and its metabolites.[4] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping effectively blocks the active silanol groups, reducing the potential for secondary interactions. A column with low silanol activity is also a good choice.[5]
Q4: Can sample overload cause peak tailing for 6β-Hydroxy Norethindrone Acetate?
A4: Yes, injecting too much sample onto the column can lead to column overload and result in peak fronting or tailing. It is important to operate within the linear range of the detector and the loading capacity of the column. If you suspect sample overload, try diluting your sample and injecting a smaller volume.
Q5: What are some general preventative measures to avoid peak tailing?
A5: To prevent peak tailing, ensure your HPLC system is well-maintained. This includes using high-purity solvents, properly degassing the mobile phase, using appropriate fittings to minimize dead volume, and regularly cleaning and regenerating your column. Employing a guard column can also help protect the analytical column from contaminants that may cause peak distortion.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 6β-Hydroxy Norethindrone Acetate.
Guide 1: Initial System Check & Peak Observation
Problem: You are observing tailing peaks for 6β-Hydroxy Norethindrone Acetate.
Troubleshooting Steps:
-
Inject a Neutral Compound: Inject a neutral, non-polar compound (e.g., toluene).
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, the issue is likely chemical in nature (related to secondary interactions). Proceed to Guide 2: Chemical & Method-Related Issues .
-
Tailing Peak: If the neutral compound also tails, the problem is likely physical or mechanical. Proceed to Guide 3: Physical & Mechanical Issues .
-
Guide 2: Chemical & Method-Related Issues
Problem: The peak for 6β-Hydroxy Norethindrone Acetate is tailing, but a neutral compound gives a symmetrical peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Silanol Interactions | - Use an End-Capped Column: Switch to a high-quality, end-capped C18 column to minimize exposed silanol groups. - Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol ionization.[5] - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups. |
| Sample Overload | - Dilute the Sample: Prepare a more dilute sample and reinject. - Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Inappropriate Mobile Phase Composition | - Optimize Organic Modifier: Vary the ratio of acetonitrile to water. While acetonitrile is common, methanol can sometimes provide different selectivity and improved peak shape.[6] - Use a Mobile Phase Additive: In some cases, a small amount of a basic additive can help to block active sites on the stationary phase. |
| Sample Solvent Effects | - Dissolve Sample in Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of the same composition as the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
Guide 3: Physical & Mechanical Issues
Problem: All peaks, including a neutral compound, are tailing.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Void or Contamination | - Reverse Flush the Column: Follow the manufacturer's instructions to reverse flush the column to remove any particulates. - Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and need replacement. |
| Extra-Column Dead Volume | - Check Fittings: Ensure all tubing and fittings are properly connected and that there are no gaps. Use low-dead-volume fittings. - Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. |
| Leaking Connections | - Inspect for Leaks: Carefully check all connections for any signs of leakage, which can cause band broadening and peak tailing. |
| Detector Flow Cell Contamination | - Clean the Flow Cell: Follow the manufacturer's procedure for cleaning the detector flow cell. |
Experimental Protocols
While a specific validated method for 6β-Hydroxy Norethindrone Acetate is not available in the provided search results, the following are typical starting conditions for the analysis of Norethindrone Acetate and related steroids, which can be adapted and optimized.
Starting HPLC Method Parameters for Steroid Analysis
| Parameter | Typical Value / Range | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [4] |
| Mobile Phase | Acetonitrile and Water (e.g., 40:60 or 50:50 v/v) | [4] |
| Mobile Phase Modifier | 0.1% Formic Acid or Phosphoric Acid (optional, to improve peak shape) | [5] |
| Flow Rate | 1.0 - 1.3 mL/min | [4] |
| Column Temperature | 25 - 40 °C | |
| Detection Wavelength | 245 - 254 nm | |
| Injection Volume | 5 - 20 µL | [4] |
Sample Preparation Protocol (General)
For the analysis of steroid metabolites from biological matrices, a sample preparation step is often necessary to remove interferences.
-
Liquid-Liquid Extraction (LLE):
-
To a 1 mL sample (e.g., plasma), add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the 6β-Hydroxy Norethindrone Acetate with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Cause of peak tailing due to secondary interactions.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
"optimizing mass spectrometry parameters for 6beta-Hydroxy Norethindrone Acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 6β-Hydroxy Norethindrone Acetate.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for 6β-Hydroxy Norethindrone Acetate in positive electrospray ionization (ESI+) mode?
A1: While optimal transitions should be determined empirically, based on the structure of 6β-Hydroxy Norethindrone Acetate (Molecular Weight: 356.46 g/mol ), common adducts in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 357.2 and potentially a sodium adduct [M+Na]⁺ at m/z 379.2. Product ions would be generated by fragmentation of the precursor ion. A plausible fragmentation would involve the loss of the acetate group (CH₃COOH, 60.05 g/mol ), resulting in a product ion around m/z 297.15. Therefore, a likely transition to monitor would be 357.2 -> 297.2.
Q2: What type of liquid chromatography (LC) column is suitable for the separation of 6β-Hydroxy Norethindrone Acetate?
A2: For a compound of this polarity, a reverse-phase C18 column is a standard and effective choice. Columns with a particle size of 1.7 µm to 5 µm and dimensions such as 2.1 mm x 50-100 mm are commonly used for the analysis of steroids and their metabolites.
Q3: How can I improve the peak shape for 6β-Hydroxy Norethindrone Acetate?
A3: Poor peak shape, such as tailing or fronting, can be addressed by several factors. Ensure the mobile phase composition is optimal; for C18 columns, a gradient of water and acetonitrile or methanol with a small amount of formic acid (e.g., 0.1%) often improves peak shape by enhancing protonation and reducing silanol interactions. Check for column degradation or contamination. Also, ensure the injection solvent is compatible with the initial mobile phase conditions to prevent solvent effects that can distort peak shape.
Q4: I am observing high background noise in my chromatogram. What are the potential causes and solutions?
A4: High background noise can originate from several sources. Contaminated solvents or reagents are a common cause, so ensure you are using high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases. The mass spectrometer source may be contaminated; cleaning the ion source components can help reduce background. Another potential source is carryover from previous injections. Implementing a robust needle and injection port washing procedure with a strong organic solvent can mitigate this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Incorrect mass transitions being monitored. | Infuse a standard solution of 6β-Hydroxy Norethindrone Acetate directly into the mass spectrometer to determine the correct precursor and product ions. |
| Inefficient ionization. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Experiment with both positive and negative ionization modes, although positive mode is typically more sensitive for this class of compounds. | |
| Suboptimal mobile phase pH. | Add a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase to enhance the formation of the desired ion. | |
| Poor Peak Shape (Tailing/Fronting) | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Incompatible injection solvent. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. | |
| Secondary interactions with the stationary phase. | Add an ion-pairing reagent or an organic modifier to the mobile phase. Ensure the column is in good condition. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use LC-MS grade solvents and freshly prepared mobile phases. Filter the mobile phase before use. |
| Dirty mass spectrometer source. | Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's instructions. | |
| Sample carryover. | Implement a thorough wash step between injections using a strong solvent to clean the autosampler needle and injection port. | |
| Inconsistent Retention Times | Unstable LC pump performance. | Purge the LC pumps to remove any air bubbles and ensure a stable flow rate. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable column temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure the composition is accurate. If using a gradient, ensure the gradient controller is functioning correctly. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
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Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
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Load 0.5 mL of the plasma sample onto the conditioned cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute the analyte with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transition | 357.2 -> 297.2 |
| Collision Energy | 20 eV |
Visualizations
Caption: Experimental workflow for 6β-Hydroxy Norethindrone Acetate analysis.
Technical Support Center: Analysis of 6beta-Hydroxy Norethindrone Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of 6beta-Hydroxy Norethindrone Acetate by LC-MS/MS. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] These effects arise from the complexity of biological samples, which contain numerous components like proteins, lipids, and salts that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Matrix effects can be evaluated by comparing the response of an analyte in a neat solution (a pure solvent) to its response in a sample matrix where the analyte has been spiked after extraction.[5][6] A significant difference between these responses indicates the presence of matrix effects. A common method is the signal-based approach, where the analyte's signal in the matrix is divided by the signal in the solvent and multiplied by 100 to calculate the percentage of the matrix effect.[3] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[3]
Q3: What are the common sources of matrix effects in bioanalytical samples like plasma or serum?
A3: The primary sources of matrix effects in biological fluids are phospholipids, salts, and endogenous metabolites that can co-elute with this compound.[4] These components can compete for ionization, alter the droplet formation and evaporation in the ion source, and ultimately suppress or enhance the analyte's signal.[6]
Q4: Can the choice of sample preparation technique influence the severity of matrix effects?
A4: Absolutely. The goal of sample preparation is to remove interfering components from the matrix while efficiently recovering the analyte.[2] Techniques like protein precipitation are fast but may not remove all interfering substances.[2] More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[7]
Troubleshooting Guides
Issue 1: Poor reproducibility of results for this compound.
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Possible Cause: Inconsistent matrix effects between different samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently applied. If using protein precipitation, consider optimizing the precipitating solvent and ratio. For more complex matrices, switching to LLE or SPE may be necessary to achieve a cleaner extract.[7]
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Incorporate an Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[5]
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Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[8]
-
Issue 2: Low sensitivity and inability to reach the desired lower limit of quantification (LLOQ).
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Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
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Improve Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
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Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[5][7] However, ensure that the diluted concentration of your analyte is still within the instrument's detection range.
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Change Ionization Source Settings: Optimize ion source parameters such as gas flows, temperature, and voltages to improve the ionization efficiency of the analyte in the presence of the matrix.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
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Prepare a Standard Solution: Prepare a solution of this compound in a pure solvent (e.g., methanol) at a known concentration.
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Prepare a Post-Extraction Spiked Sample:
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Extract a blank biological matrix sample using your established sample preparation protocol.
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Spike the extracted blank matrix with the standard solution to achieve the same final concentration as the neat standard.
-
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Analysis: Analyze both the neat standard and the post-extraction spiked sample using your LC-MS/MS method.
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Calculation: Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
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Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).
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Add Internal Standard: Add the internal standard solution.
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Add Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
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Vortex: Vortex the mixture for 5 minutes to ensure thorough mixing.
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Centrifuge: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
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Evaporate: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
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Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 85 - 95 | 40 - 70 (Suppression) | 34 - 67 |
| Liquid-Liquid Extraction | 70 - 90 | 80 - 110 | 56 - 99 |
| Solid-Phase Extraction | 90 - 105 | 95 - 105 | 86 - 110 |
Note: Overall Process Efficiency is calculated as (Analyte Recovery * Matrix Effect) / 100. Values closer to 100% indicate a more ideal outcome with minimal matrix effect and high recovery.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Causes of matrix effects in LC-MS/MS analysis.
References
Technical Support Center: 6β-Hydroxy Norethindrone Acetate in Solution
Welcome to the technical support center for 6β-Hydroxy Norethindrone Acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxy Norethindrone Acetate and why is its stability in solution a concern?
A1: 6β-Hydroxy Norethindrone Acetate is a metabolite and a known impurity of the synthetic progestin, Norethindrone Acetate.[1][2] Its stability in solution is a critical factor in research and pharmaceutical development to ensure the accuracy of experimental results and the quality of drug formulations. Uncontrolled degradation can lead to a loss of the active compound and the formation of unknown impurities, which can affect analytical measurements and potentially have toxicological implications.
Q2: What are the primary factors that can affect the stability of 6β-Hydroxy Norethindrone Acetate in solution?
A2: Based on the behavior of similar steroid compounds, the primary factors influencing the stability of 6β-Hydroxy Norethindrone Acetate in solution are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.
Q3: In which types of solutions is 6β-Hydroxy Norethindrone Acetate expected to be most and least stable?
A3: Steroidal esters like Norethindrone Acetate have shown significant degradation under acidic and basic conditions. Therefore, it is anticipated that 6β-Hydroxy Norethindrone Acetate will be least stable in highly acidic or alkaline solutions due to hydrolysis of the acetate group and potential rearrangement of the steroid core. It is expected to be relatively more stable in neutral (pH 7) or slightly acidic (pH 4-6) aqueous solutions and in common organic solvents like methanol, ethanol, and acetonitrile, provided they are protected from light and excessive heat.
Q4: Are there any known degradation products of 6β-Hydroxy Norethindrone Acetate?
A4: While specific degradation products for 6β-Hydroxy Norethindrone Acetate are not extensively documented in publicly available literature, potential degradation pathways include hydrolysis of the acetate ester at the C17 position to yield 6β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one. Under more strenuous conditions, further degradation of the steroid ring system may occur.
Troubleshooting Guide
Q1: I am observing a rapid loss of my 6β-Hydroxy Norethindrone Acetate standard in solution. What could be the cause?
A1: Rapid degradation of your standard could be due to several factors:
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pH of the solvent: Ensure your solvent is not strongly acidic or basic. Buffering your aqueous solutions to a neutral or slightly acidic pH can improve stability.
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Solvent purity: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in alcohols, can react with the analyte. Use high-purity, fresh solvents.
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Temperature: Store stock and working solutions at recommended temperatures, typically 2-8°C, and protect them from prolonged exposure to ambient laboratory temperatures.
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Light exposure: Protect solutions from direct sunlight and fluorescent lighting by using amber vials or covering containers with aluminum foil.
Q2: My analytical results for 6β-Hydroxy Norethindrone Acetate are inconsistent between experiments. What should I check?
A2: Inconsistent results can often be traced back to issues with solution stability and preparation:
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Solution age: Prepare fresh working solutions daily from a stock solution that has been stored under appropriate conditions. Avoid using old solutions.
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Standard preparation: Ensure accurate and consistent preparation of your calibration standards. Use a calibrated analytical balance and volumetric glassware.
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Evaporation: If using volatile organic solvents, keep containers tightly sealed to prevent concentration changes due to evaporation.
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Adsorption: Steroids can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware if you suspect this is an issue.
Q3: I see extra peaks in my chromatogram when analyzing 6β-Hydroxy Norethindrone Acetate. How can I determine if they are degradation products?
A3: The appearance of new peaks is a strong indicator of degradation. To confirm this:
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Perform a forced degradation study: Subject a solution of 6β-Hydroxy Norethindrone Acetate to stress conditions (e.g., heat, acid, base, oxidation). If the new peaks increase in area under these conditions while the main peak decreases, they are likely degradation products.
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Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Degradation products may have different UV spectra compared to the parent compound.
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Mass spectrometry (MS): If available, LC-MS analysis can provide the mass-to-charge ratio (m/z) of the unknown peaks, which can help in identifying their structures.
Illustrative Quantitative Data
The following table presents plausible, representative data from a forced degradation study of 6β-Hydroxy Norethindrone Acetate in solution. This data is for illustrative purposes to demonstrate expected trends.
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Plausible) |
| 0.1 M HCl at 60°C | 2 | 5.2 | Peak 1 (early eluting) |
| 8 | 15.8 | Peak 1, Peak 2 | |
| 24 | 35.1 | Peak 1, Peak 2, Minor Peaks | |
| 0.1 M NaOH at 60°C | 0.5 | 12.5 | Peak 3 (hydrolysis product) |
| 2 | 45.3 | Peak 3, Peak 4 | |
| 8 | >90 | Multiple degradation products | |
| 3% H₂O₂ at RT | 24 | 2.1 | Minor oxidative adducts |
| 72 | 6.5 | Minor oxidative adducts | |
| Heat (80°C in water) | 24 | 1.5 | - |
| 72 | 4.2 | Minor thermal degradants | |
| Photostability (ICH Q1B) | 24 | 3.8 | Minor photoproducts |
Experimental Protocols
Protocol 1: Illustrative Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study on 6β-Hydroxy Norethindrone Acetate in solution.
1. Sample Preparation:
- Prepare a stock solution of 6β-Hydroxy Norethindrone Acetate at a concentration of 1 mg/mL in methanol.
- For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C.
- Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.
- Thermal Degradation: Dilute the stock solution in purified water. Heat at 80°C in a controlled oven.
- Photolytic Degradation: Expose the solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Time Points:
- Sample from each stress condition at appropriate time intervals (e.g., 0, 2, 8, 24, 48, 72 hours).
- For basic hydrolysis, shorter time points may be necessary (e.g., 0, 0.5, 1, 2, 4, 8 hours).
4. Sample Analysis:
- Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
- Calculate the percentage of degradation by comparing the peak area of 6β-Hydroxy Norethindrone Acetate in the stressed sample to that of an unstressed control.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a representative HPLC method for the separation and quantification of 6β-Hydroxy Norethindrone Acetate from its potential degradation products.
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Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 70 20.0 90 20.1 30 | 25.0 | 30 |
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection Wavelength: 245 nm.
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Data Acquisition: Record chromatograms for a sufficient duration to allow for the elution of all potential degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible hydrolytic degradation pathway.
References
Technical Support Center: Overcoming Poor Ionization of 6β-Hydroxy Norethindrone Acetate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of 6β-Hydroxy Norethindrone Acetate in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does 6β-Hydroxy Norethindrone Acetate exhibit poor ionization in mass spectrometry?
6β-Hydroxy Norethindrone Acetate, like many steroids, is a neutral molecule that lacks easily ionizable functional groups such as acidic or basic sites.[1][2] Its low proton affinity makes it challenging to efficiently form ions in common atmospheric pressure ionization (API) sources like electrospray ionization (ESI), leading to low signal intensity and poor sensitivity.[3]
Q2: What are the recommended initial approaches to enhance the MS signal of 6β-Hydroxy Norethindrone Acetate?
Initial efforts should focus on optimizing the liquid chromatography (LC) conditions and the MS source parameters. This includes adjusting the mobile phase composition with additives to promote adduct formation and selecting the most suitable ionization technique. For neutral steroids, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than ESI.[4]
Q3: When should I consider chemical derivatization for my analysis?
Chemical derivatization should be considered when optimization of the LC-MS parameters fails to provide the required sensitivity.[1] This technique chemically modifies the analyte by introducing a functional group that is readily ionizable, significantly enhancing the MS signal.[1][5]
Troubleshooting Guide
Issue: Low Signal Intensity or Complete Signal Absence for 6β-Hydroxy Norethindrone Acetate
Poor signal intensity is the most common issue when analyzing neutral steroids. The following troubleshooting steps, presented in a logical workflow, can help enhance the signal.
The composition of the mobile phase can significantly influence ionization efficiency.
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Add Modifiers: Introducing additives to the mobile phase can promote the formation of adducts, which are more easily detected. Common modifiers and their effects are summarized in the table below.
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Optimize Chromatography: Ensure good chromatographic peak shape as this can improve signal-to-noise. Using a modern, high-efficiency column, such as a sub-2 µm particle size column, can enhance peak sharpness.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action | Ionization Mode |
| Ammonium Acetate/Formate | 5-10 mM | Promotes the formation of [M+NH₄]⁺ adducts. | Positive ESI |
| Ammonium Fluoride | 0.1-0.2 mM | Can enhance ionization in some cases. | Positive ESI |
| Acetic Acid / Formic Acid | 0.1% (v/v) | Provides a source of protons for [M+H]⁺ formation. | Positive ESI/APCI |
For neutral, low-polarity compounds like steroids, APCI can be more effective than ESI.
-
Electrospray Ionization (ESI): Best suited for polar and ionizable compounds. While 6β-Hydroxy Norethindrone Acetate can be detected with ESI, the efficiency is often low.
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Atmospheric Pressure Chemical Ionization (APCI): This technique uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase. It is generally more efficient for less polar and thermally stable molecules like steroids.[4] If you are using ESI with poor results, switching to an available APCI source is a highly recommended step.
Derivatization is a powerful strategy to introduce a readily ionizable group onto the analyte. For 6β-Hydroxy Norethindrone Acetate, the ketone group is a primary target for derivatization.
A successful derivatization strategy has been demonstrated for the parent compound, Norethindrone, using hydroxylamine to target the ketone functional group.[5] This approach significantly increases MS sensitivity and is directly applicable to 6β-Hydroxy Norethindrone Acetate.
Experimental Protocols
Protocol: Derivatization of 6β-Hydroxy Norethindrone Acetate with Hydroxylamine
This protocol is adapted from a validated method for Norethindrone and is suitable for enhancing the MS sensitivity of its hydroxylated metabolites.[5]
Materials:
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Sample containing 6β-Hydroxy Norethindrone Acetate (e.g., extracted from plasma)
-
Hydroxylamine solution
-
Internal Standard (e.g., deuterated analog of the analyte)
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Reconstitution solvent (e.g., Methanol/Water mixture)
-
LC-MS/MS system
Procedure:
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Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction of the analyte from the biological matrix.
-
Evaporation: Dry the extracted sample under a stream of nitrogen.
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Derivatization Reaction:
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To the dried extract, add the internal standard.
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Add the hydroxylamine derivatizing reagent.
-
Vortex the mixture and incubate to allow the reaction to proceed to completion. The exact time and temperature will need to be optimized, but typical conditions can be 60-70°C for 30-60 minutes.
-
-
Final Preparation: After incubation, evaporate the solvent and reconstitute the derivatized sample in the mobile phase or a suitable reconstitution solvent for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the LC-MS/MS parameters from a validated method for Norethindrone that utilized hydroxylamine derivatization to achieve high sensitivity.[5] These parameters provide a strong starting point for developing a method for 6β-Hydroxy Norethindrone Acetate.
| Parameter | Value / Description |
| Analyte | Norethindrone (derivatized) |
| Internal Standard | Norethindrone-d₆ (derivatized) |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL |
| Sample Volume | 50 µL |
| LC Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Isocratic |
| Mass Spectrometer | AB Sciex API-6500 |
| Ionization Mode | Positive Ion ESI |
| MRM Transition (Norethindrone) | m/z 314.2 → 124.2 |
| MRM Transition (Norethindrone-d₆) | m/z 320.2 → 128.2 |
References
Technical Support Center: Refining Purification Methods for 6β-Hydroxy Norethindrone Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 6β-Hydroxy Norethindrone Acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 6β-Hydroxy Norethindrone Acetate.
Problem 1: Low Yield of 6β-Hydroxy Norethindrone Acetate after Synthesis
| Possible Cause | Recommended Solution |
| Incomplete oxidation of the 3,5-dienol ether precursor. | - Ensure the use of a fresh and appropriate oxidizing agent. For instance, when using m-chloroperoxybenzoic acid (mCPBA), check its activity. - Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Formation of side products, such as the 6α-hydroxy isomer or ketone derivatives. | - Adjust the stoichiometry of the oxidizing agent. An excess may lead to over-oxidation. - Control the reaction temperature; lower temperatures often favor the formation of the desired isomer. |
| Degradation of the product during workup. | - Use mild acidic or basic conditions during the workup procedure. - Minimize exposure to high temperatures and strong light. |
Problem 2: Difficulty in Separating 6β-Hydroxy Norethindrone Acetate from its 6α-isomer
| Possible Cause | Recommended Solution |
| Co-elution of diastereomers in chromatography. | - HPLC Method Development: - Column Selection: Utilize a high-resolution column. A C18 stationary phase is a good starting point, but for challenging separations, consider a biphenyl or cyano-based column for alternative selectivity. - Mobile Phase Optimization: A mixture of acetonitrile and water or methanol and water is commonly used for steroid separations. Fine-tune the gradient or isocratic elution profile to maximize the resolution between the two isomers. Sometimes, using methanol instead of acetonitrile can alter the elution order and improve separation. |
| Co-crystallization of the isomers. | - Crystallization Solvent System: Experiment with different solvent systems. A two-solvent system, such as dichloromethane/n-heptane or ethanol/water, can be effective. The goal is to find a system where one isomer is significantly less soluble than the other.[1] - Seeding: If a small amount of pure 6β-isomer is available, use it to seed the crystallization solution to promote the selective crystallization of the desired compound. |
Problem 3: Presence of Unidentified Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Carryover of unreacted starting materials or reagents. | - Optimize the quenching and washing steps of the workup procedure to remove residual reagents. - Employ a preliminary purification step, such as flash chromatography, before final purification by preparative HPLC or crystallization. |
| Formation of degradation products. | - Store the compound under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to prevent degradation. - Analyze for potential degradation pathways and adjust purification and storage conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 6β-Hydroxy Norethindrone Acetate?
A1: A common method involves the oxidation of the 3,5-dienol ether derivative of Norethindrone Acetate. This is often achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The dienol ether can be prepared from Norethindrone Acetate by treatment with an orthoformate in the presence of an acid catalyst.
Q2: Which analytical techniques are most suitable for assessing the purity of 6β-Hydroxy Norethindrone Acetate?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for purity assessment and impurity profiling due to its high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used to confirm the molecular weight.
Q3: What are the expected major impurities in the synthesis of 6β-Hydroxy Norethindrone Acetate?
A3: The most common process-related impurities include the starting material (Norethindrone Acetate), the 6α-hydroxy isomer, and potentially the 6-keto derivative resulting from over-oxidation.
Q4: Can I use the same purification methods for 6β-Hydroxy Norethindrone Acetate as for Norethindrone Acetate?
A4: While the general principles are similar, the introduction of the hydroxyl group in the 6β position increases the polarity of the molecule. This will likely require adjustments to the chromatographic mobile phase (e.g., a higher proportion of the aqueous component in reversed-phase HPLC) or the crystallization solvent system to achieve optimal purification.
Experimental Protocols
Representative Synthesis of 6β-Hydroxy Norethindrone Acetate via Dienol Ether Oxidation
-
Formation of the 3,5-Dienol Ether:
-
Dissolve Norethindrone Acetate in a suitable solvent such as a mixture of dioxane and ethanol.
-
Add ethyl orthoformate and a catalytic amount of a non-aqueous acid (e.g., pyridinium p-toluenesulfonate).
-
Heat the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench with a mild base (e.g., pyridine).
-
Remove the solvent under reduced pressure to obtain the crude dienol ether.
-
-
Oxidation to 6β-Hydroxy Norethindrone Acetate:
-
Dissolve the crude dienol ether in a chlorinated solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane dropwise.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).
-
Wash the organic layer successively with a sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
General Protocol for Preparative HPLC Purification
-
Analytical Method Development:
-
Develop an analytical HPLC method to separate 6β-Hydroxy Norethindrone Acetate from its impurities, particularly the 6α-isomer.
-
Screen different columns (e.g., C18, Biphenyl) and mobile phases (e.g., acetonitrile/water, methanol/water gradients).
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and gradient profile according to the dimensions of the preparative column.
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or acetonitrile) and dilute with the initial mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of the 6β-Hydroxy Norethindrone Acetate.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
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If the product is in an aqueous-rich solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the organic extract, and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Synthetic and purification workflow for 6β-Hydroxy Norethindrone Acetate.
Caption: Troubleshooting decision tree for purification of 6β-Hydroxy Norethindrone Acetate.
References
"minimizing degradation of 6beta-Hydroxy Norethindrone Acetate during sample preparation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6β-Hydroxy Norethindrone Acetate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 6β-Hydroxy Norethindrone Acetate and why is its stability a concern?
A1: 6β-Hydroxy Norethindrone Acetate is a metabolite and known impurity of the synthetic progestin, Norethindrone Acetate.[1][2] As a hydroxylated steroid, it can be susceptible to degradation under various experimental conditions, leading to inaccurate quantification in analytical assays. Factors such as pH, temperature, light, and the presence of oxidative agents can impact its stability.
Q2: What are the primary factors that can cause the degradation of 6β-Hydroxy Norethindrone Acetate during sample preparation?
A2: The primary factors include:
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pH: Both acidic and alkaline conditions can promote degradation of steroidal compounds.
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light Exposure: Exposure to UV light can induce photolytic degradation.
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Oxidation: As an oxidative product itself, it may be susceptible to further oxidation.[1]
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Matrix Effects: Components within the biological matrix (e.g., enzymes in plasma) can contribute to degradation if not properly handled.
Q3: What are the general recommendations for storing samples containing 6β-Hydroxy Norethindrone Acetate?
A3: To ensure stability, it is recommended to store biological samples (e.g., plasma, urine) at ultra-low temperatures (-80°C) until analysis. Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 6β-Hydroxy Norethindrone Acetate | Degradation during extraction due to inappropriate pH. | Maintain a neutral or slightly acidic pH (around 5.0-7.0) during the extraction process. Use appropriate buffers to control the pH. |
| Thermal degradation during solvent evaporation. | Evaporate solvents at low temperatures (e.g., under a stream of nitrogen at room temperature or below 40°C). Avoid prolonged exposure to heat. | |
| Incomplete extraction from the sample matrix. | Optimize the extraction solvent system. A combination of a polar and a non-polar organic solvent may be necessary for efficient extraction of steroid metabolites. | |
| High variability in replicate samples | Inconsistent sample handling and storage. | Ensure all samples are processed under identical conditions, minimizing exposure to light and elevated temperatures. Use a standardized and validated sample preparation protocol. |
| Presence of interfering substances from the matrix. | Employ a more selective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering components prior to analysis. | |
| Appearance of unknown peaks in the chromatogram | Degradation of the analyte into other products. | Review the entire sample preparation workflow for potential sources of degradation (pH, temperature, light). Analyze a freshly prepared standard solution to confirm the identity of the degradation products. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample (matrix without the analyte) to identify any background contamination. |
Summary of Stability and Degradation Factors
While specific quantitative data for the degradation of 6β-Hydroxy Norethindrone Acetate is not extensively available in the literature, the following table summarizes the expected stability based on general knowledge of steroid chemistry.
| Condition | Potential Impact on Stability | Recommendation for Minimizing Degradation |
| pH | Degradation is more likely under strongly acidic or alkaline conditions. Optimal stability is generally found in the pH range of 5.0-7.0. | Buffer samples and solutions to a neutral or slightly acidic pH. |
| Temperature | Higher temperatures accelerate chemical degradation. | Keep samples on ice or at refrigerated temperatures during processing. Store long-term at -80°C. |
| Light | Exposure to UV light can cause photolytic degradation. | Protect samples from light by using amber vials or covering containers. Work in a dimly lit environment when possible. |
| Oxidizing Agents | Presence of oxidizing agents can lead to further degradation. | Avoid using reagents that are strong oxidizers. If the sample matrix is known to be oxidative, consider the addition of an antioxidant. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of analytes in biological matrices. | Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. |
Experimental Protocols
Recommended Protocol for Extraction of 6β-Hydroxy Norethindrone Acetate from Human Plasma
This protocol provides a general framework for solid-phase extraction (SPE), a common technique for cleaning up and concentrating steroid metabolites from biological fluids.
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Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the sample to ensure homogeneity.
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To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
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Add 1 mL of a neutral pH buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and vortex.
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Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
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Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
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Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
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Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
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Elution: Elute the analyte with 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
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Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., HPLC or LC-MS).
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Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: A flowchart of the recommended sample preparation workflow.
Caption: Potential degradation pathways for 6β-Hydroxy Norethindrone Acetate.
References
"addressing variability in 6beta-Hydroxy Norethindrone Acetate quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6β-Hydroxy Norethindrone Acetate.
Troubleshooting Guides
Variability in the quantification of 6β-Hydroxy Norethindrone Acetate can arise from multiple factors throughout the analytical process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
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Possible Cause: Column contamination or degradation.
-
Troubleshooting Steps:
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Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
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If flushing does not resolve the issue, consider replacing the column.
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Ensure proper sample clean-up to minimize matrix components co-eluting with the analyte.[1]
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Steps:
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Verify the pH of your mobile phase. The pH can significantly impact the ionization state and retention of the analyte.[2]
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Prepare fresh mobile phase, as pH can change over time with exposure to air.
-
-
Possible Cause: Injection of the sample in a solvent stronger than the mobile phase.
-
Troubleshooting Steps:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
If a stronger solvent is necessary, minimize the injection volume.
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Issue 2: High Signal-to-Noise Ratio or Baseline Noise
-
Possible Cause: Contaminated solvents or reagents.
-
Troubleshooting Steps:
-
Use high-purity, LC-MS grade solvents and reagents.[2]
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Filter all mobile phases and sample diluents before use.
-
Check for contamination in water purification systems.
-
-
Possible Cause: Dirty ion source.
-
Troubleshooting Steps:
-
Follow the manufacturer's instructions for cleaning the ion source components (e.g., spray shield, capillary).
-
Regularly clean the source to prevent buildup of non-volatile salts and matrix components.
-
-
Possible Cause: Chemical contamination from the HPLC system.
-
Troubleshooting Steps:
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Flush the entire LC system, including the autosampler, with a strong solvent.
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Investigate potential sources of contamination, such as plasticizers from tubing or containers.
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Issue 3: Inconsistent or Shifting Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Troubleshooting Steps:
-
Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
-
For gradient methods, allow the system to return to initial conditions and stabilize before the next run.
-
-
Possible Cause: Fluctuations in column temperature.
-
Troubleshooting Steps:
-
Use a column oven to maintain a constant and consistent temperature.
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Even small temperature changes can affect retention times.
-
-
Possible Cause: Changes in mobile phase composition.
-
Troubleshooting Steps:
-
Prepare mobile phases accurately and consistently.
-
If using an online mixer, ensure the pump is functioning correctly and the solvent proportions are accurate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in quantifying 6β-Hydroxy Norethindrone Acetate?
A1: The primary challenges include its low concentration in biological matrices, potential for instability, and the presence of isomeric interferences. As a metabolite, its concentration is often significantly lower than the parent drug, Norethindrone Acetate, requiring a highly sensitive analytical method.
Q2: What type of analytical method is most suitable for the quantification of 6β-Hydroxy Norethindrone Acetate?
A2: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying low levels of drug metabolites in complex biological matrices.[3] This technique offers the required sensitivity, selectivity, and specificity.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this analyte?
A3: To enhance sensitivity, consider optimizing the ionization source parameters (e.g., gas flows, temperatures, and voltages). Derivatization of the analyte can also be explored to improve its ionization efficiency, although this adds a step to the sample preparation.
Q4: What are the best practices for sample preparation to minimize variability?
A4: A robust and reproducible sample preparation method is crucial.[3] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.[3] It is important to optimize the extraction solvent and pH for LLE, or the sorbent and elution solvent for SPE to ensure high and consistent recovery. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability during sample processing and analysis.
Q5: How should I assess the stability of 6β-Hydroxy Norethindrone Acetate in my samples?
A5: Stability should be evaluated under various conditions that mimic the sample lifecycle. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -20°C or -80°C).[4]
Data Presentation
The following tables summarize typical validation parameters for the quantification of structurally similar analytes using LC-MS/MS. These values can serve as a benchmark when developing a method for 6β-Hydroxy Norethindrone Acetate.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | Target Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
Experimental Protocols
A detailed methodology for a bioanalytical method for 6β-Hydroxy Norethindrone Acetate would require specific development and validation. The following protocol is a representative example based on common practices for similar analytes.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., 6β-Hydroxy Norethindrone Acetate-d3).
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Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
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Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
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Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
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Perform chromatographic separation using a gradient elution. For example:
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0-0.5 min: 30% B
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0.5-2.5 min: 30-90% B
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-30% B
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3.1-4.0 min: 30% B
-
-
Monitor the MRM transitions for the analyte and the internal standard.
Mandatory Visualization
Caption: A typical experimental workflow for the quantification of 6β-Hydroxy Norethindrone Acetate.
Caption: A logical troubleshooting workflow for addressing variability in LC-MS/MS analysis.
References
"enhancement of signal intensity for 6beta-Hydroxy Norethindrone Acetate in LC-MS"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of 6β-Hydroxy Norethindrone Acetate during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues that can lead to low signal intensity for 6β-Hydroxy Norethindrone Acetate in LC-MS analysis.
Question: Why am I observing a weak or no signal for 6β-Hydroxy Norethindrone Acetate?
Answer: A weak or absent signal can stem from several factors throughout the analytical workflow, from sample preparation to the mass spectrometer settings. Here’s a systematic approach to troubleshoot this issue:
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Sample Preparation and Extraction: Inefficient extraction can lead to significant analyte loss.
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Issue: Poor recovery from the biological matrix.
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Troubleshooting:
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Optimize Extraction Method: Solid-Phase Extraction (SPE) generally yields higher detection sensitivity compared to protein precipitation or Liquid-Liquid Extraction (LLE) for steroid metabolites.[1] Consider using a mixed-mode SPE sorbent that can retain moderately polar compounds.
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Evaluate Matrix Effects: Biological matrices can suppress the ionization of the target analyte. Assess matrix effects by comparing the signal of the analyte in a neat solution versus a spiked matrix extract. To mitigate matrix effects, consider more selective sample preparation methods or chromatographic separation.[2]
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Sample Lysis: For whole blood or tissue samples, ensure complete cell lysis prior to extraction to release the analyte.[3]
-
-
-
Chromatographic Conditions: Suboptimal chromatographic separation can result in poor peak shape and reduced sensitivity.
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Issue: Poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Troubleshooting:
-
Column Chemistry: Use a C18 column, which is commonly employed for the separation of steroids.[4][5]
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Mobile Phase Composition: The pH of the mobile phase can affect the ionization of 6β-Hydroxy Norethindrone Acetate. For ESI positive mode, the addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation.
-
Gradient Elution: Optimize the gradient profile to ensure the analyte is adequately retained and separated from matrix components, resulting in a sharp peak.
-
-
-
Mass Spectrometry Settings: The ionization and detection parameters of the mass spectrometer are critical for signal intensity.
-
Issue: Inefficient ionization or detection.
-
Troubleshooting:
-
Ionization Source: Electrospray Ionization (ESI) is a common technique for steroid analysis.[6][7] Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, as these can significantly impact signal intensity.[8][9]
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Ionization Mode: While steroids can sometimes be analyzed in negative mode, positive mode ESI is often used, looking for protonated molecules [M+H]+ or adducts like [M+Na]+ or [M+NH4]+.
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Derivatization: If the intrinsic ionizability of 6β-Hydroxy Norethindrone Acetate is low, consider chemical derivatization to introduce a more readily ionizable group.[10] For example, derivatization of hydroxyl groups can enhance ionization efficiency by several orders of magnitude.[10]
-
MS Parameters: Optimize the declustering potential (DP) and collision energy (CE) for the specific transition of your analyte to maximize the signal of the product ion.[11]
-
-
Question: My signal-to-noise ratio is poor. How can I improve it?
Answer: A low signal-to-noise (S/N) ratio can be improved by either increasing the signal of the analyte or decreasing the background noise.
-
To Increase Signal: Refer to the troubleshooting steps above for enhancing the analyte signal.
-
To Decrease Noise:
-
High-Purity Solvents: Use LC-MS grade solvents to minimize background noise.[2]
-
Sample Cleanup: A more rigorous sample preparation method like SPE can reduce chemical noise from the matrix.[1]
-
Differential Mobility Spectrometry (DMS): DMS is a technique that can be used to separate ions in the gas phase before they enter the mass spectrometer. This can significantly reduce interferences and improve the S/N ratio for steroid measurements, with reported boosts of 1.6 to 13.8 times.[12][13]
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Narrow Mass Extraction Window: Using a high-resolution mass spectrometer allows for the extraction of the chromatogram with a very narrow mass window, which can significantly reduce the chemical noise.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for 6β-Hydroxy Norethindrone Acetate from plasma?
A1: Solid-Phase Extraction (SPE) is often the preferred method for extracting steroid metabolites from plasma as it provides a cleaner extract and can lead to higher sensitivity compared to protein precipitation and Liquid-Liquid Extraction (LLE).[1][15]
Q2: What type of LC column is recommended for the analysis of 6β-Hydroxy Norethindrone Acetate?
A2: A reversed-phase C18 column is a suitable choice for the separation of norethindrone and its metabolites.[4][5] Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and peak shape.
Q3: Which ionization technique is more suitable for 6β-Hydroxy Norethindrone Acetate, ESI or APCI?
A3: Electrospray Ionization (ESI) is generally the method of choice for the analysis of steroids and their metabolites.[6][7] However, for less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative and may provide a better signal in some cases.[11]
Q4: Should I use positive or negative ion mode for the detection of 6β-Hydroxy Norethindrone Acetate?
A4: While the optimal mode should be determined experimentally, positive ion mode is commonly used for the analysis of norethindrone and its metabolites, often detecting the protonated molecule [M+H]+.
Q5: Can derivatization improve the signal intensity of 6β-Hydroxy Norethindrone Acetate?
A5: Yes, chemical derivatization can significantly enhance the signal intensity of steroids that have poor ionization efficiency.[10] Derivatizing the hydroxyl group of 6β-Hydroxy Norethindrone Acetate with a reagent that introduces a permanently charged or easily ionizable moiety can improve ESI sensitivity.[10]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for LC-MS Analysis
| Sample Preparation Method | Relative Sensitivity | Throughput | Cost | Reference |
| Protein Precipitation | Lower | High | Low | [1] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | [1] |
| Solid-Phase Extraction (SPE) | Highest | Moderate | High | [1] |
Table 2: Typical LC-MS Parameters for Norethindrone Analysis
| Parameter | Value | Reference |
| LC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | [4] |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v) | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | Isocratic | [4] |
| Ionization Mode | ESI Positive | [15] |
| MS/MS Transition (for Norethindrone) | 314.2 → 124.2 m/z | [4] |
| Declustering Potential (DP) | 50 V | [4] |
| Collision Energy (CE) | 40 eV | [4] |
Note: These parameters are for Norethindrone and should be optimized for 6β-Hydroxy Norethindrone Acetate.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Method Development
-
Compound Optimization: Infuse a standard solution of 6β-Hydroxy Norethindrone Acetate directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as the optimal declustering potential and collision energy.
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Detection:
-
Ion Source: ESI in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) using the optimized transitions from step 1.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum analyte signal.
-
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of 6β-Hydroxy Norethindrone Acetate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Validation & Comparative
"validation of an analytical method for 6beta-Hydroxy Norethindrone Acetate according to ICH guidelines"
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of 6β-Hydroxy Norethindrone Acetate, a metabolite of the synthetic progestin Norethindrone Acetate. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.
Introduction
6β-Hydroxy Norethindrone Acetate is a significant metabolite of Norethindrone Acetate, a widely used component in oral contraceptives and hormone replacement therapies. The formation of this metabolite is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] Accurate and precise quantification of 6β-Hydroxy Norethindrone Acetate is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling in pharmaceutical formulations. This guide compares two common analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Norethindrone Acetate
The metabolic conversion of Norethindrone Acetate to 6β-Hydroxy Norethindrone Acetate is a critical pathway in its biotransformation. This hydroxylation reaction, predominantly mediated by the CYP3A4 enzyme, introduces a hydroxyl group at the 6β position of the steroid nucleus.
References
A Comparative Guide to the Biological Activity of 6β- and 6α-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6β-Hydroxy Norethindrone Acetate and 6α-Hydroxy Norethindrone Acetate. These compounds are hydroxylated metabolites of Norethindrone Acetate (NETA), a widely used synthetic progestin. A thorough review of the current scientific literature reveals a significant lack of direct comparative studies on the biological activities of these two isomers. Consequently, this guide will focus on the known biological profile of the parent compound, NETA, and provide the established experimental frameworks for evaluating the progestogenic, androgenic, and estrogenic activities of its metabolites.
Introduction to Norethindrone Acetate (NETA)
Norethindrone acetate is a potent synthetic progestin, a class of steroid hormones that activate the progesterone receptor (PR). It is a prodrug that is rapidly converted to its active form, norethindrone, in the body. NETA is a key component in oral contraceptives and hormone replacement therapies. Its primary mechanism of action involves binding to and activating the progesterone receptor, which in turn modulates gene expression to exert its therapeutic effects. Beyond its progestogenic activity, NETA is also known to possess weak androgenic and estrogenic properties.
Metabolism of Norethindrone Acetate
Upon administration, NETA undergoes extensive metabolism. One of the metabolic pathways involves the oxidation of the steroid's A and/or B rings. This process can lead to the formation of hydroxylated metabolites, including 6α-hydroxy and 6β-hydroxy norethindrone acetate. While the synthesis of these metabolites has been described for their use as reference standards in pharmaceutical analysis, their specific biological activities remain largely uncharacterized in the public domain.
Comparative Biological Activity: An Overview
Due to the absence of direct experimental data comparing the biological activities of 6β- and 6α-Hydroxy Norethindrone Acetate, a quantitative comparison cannot be provided at this time. The following tables are presented as a template for how such data would be structured once it becomes available through future research. The known activities of the parent compounds, Norethindrone and Norethindrone Acetate, are included for context.
Progestogenic Activity
Progestogenic activity is typically determined by measuring the binding affinity to the progesterone receptor (PR) and the subsequent activation or inhibition of this receptor.
Table 1: Progesterone Receptor Binding Affinity and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Progesterone | Reference | Reference |
| Norethindrone | 6.8 | Data not available |
| Norethindrone Acetate | 72 | Data not available |
| 6β-Hydroxy Norethindrone Acetate | Data not available | Data not available |
| 6α-Hydroxy Norethindrone Acetate | Data not available | Data not available |
Androgenic Activity
Androgenic activity is assessed by examining the interaction of the compounds with the androgen receptor (AR).
Table 2: Androgen Receptor Binding Affinity and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Dihydrotestosterone (DHT) | Reference | Reference |
| Norethindrone | Data not available | Data not available |
| Norethindrone Acetate | Data not available | Agonist activity demonstrated |
| 6β-Hydroxy Norethindrone Acetate | Data not available | Data not available |
| 6α-Hydroxy Norethindrone Acetate | Data not available | Data not available |
Estrogenic Activity
Estrogenic activity is determined by the compounds' ability to bind to and activate estrogen receptors (ERα and ERβ).
Table 3: Estrogen Receptor Binding Affinity and Functional Activity
| Compound | Receptor Binding Affinity (Ki, nM) for ERα | Functional Activity (EC50, nM) for ERα |
| 17β-Estradiol | Reference | Reference |
| Norethindrone | Data not available | Data not available |
| Norethindrone Acetate | Binds to ERα | Agonist activity demonstrated |
| 6β-Hydroxy Norethindrone Acetate | Data not available | Data not available |
| 6α-Hydroxy Norethindrone Acetate | Data not available | Data not available |
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific steroid hormone receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysates or purified receptor). The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand that remains bound to the receptor is measured, and from this, the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated.
Methodology:
-
Receptor Preparation: Prepare a cell lysate or purified receptor preparation containing the target steroid receptor (Progesterone, Androgen, or Estrogen Receptor).
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-progesterone, [³H]-dihydrotestosterone, or [³H]-estradiol) and varying concentrations of the test compound (6β- or 6α-Hydroxy Norethindrone Acetate).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the filter-bound complexes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay is used to determine the functional activity of a test compound (agonist or antagonist) on a specific steroid hormone receptor.
Principle: A host cell line that does not endogenously express the receptor of interest is co-transfected with two plasmids. The first plasmid contains the gene for the steroid hormone receptor. The second plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter that has hormone response elements (HREs) specific for the receptor. When an agonist binds to the receptor, the receptor-ligand complex binds to the HREs and drives the expression of the reporter gene. The activity of the reporter gene product (e.g., light produced by luciferase) is measured and is proportional to the activity of the test compound.
Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or HeLa) and co-transfect the cells with an expression vector for the target receptor (PR, AR, or ER) and a reporter plasmid containing a luciferase gene downstream of the corresponding hormone response elements.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound (6β- or 6α-Hydroxy Norethindrone Acetate). For antagonist testing, co-treat with a known agonist.
-
Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular components, including the expressed reporter protein.
-
Luciferase Assay: Add the appropriate substrate for the luciferase enzyme to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (for agonists) or IC50 (for antagonists) value.
Signaling Pathway of Norethindrone Acetate
The following diagram illustrates the general signaling pathway for progestins like Norethindrone (the active metabolite of NETA). It is hypothesized that 6β- and 6α-Hydroxy Norethindrone Acetate, if biologically active, would follow a similar pathway.
Conclusion
While 6β- and 6α-Hydroxy Norethindrone Acetate are known metabolites of NETA, there is a clear gap in the scientific literature regarding their specific biological activities. This guide has outlined the known hormonal activities of the parent compound and provided the necessary experimental frameworks for future research to elucidate the progestogenic, androgenic, and estrogenic profiles of these hydroxylated isomers. Such studies are crucial for a comprehensive understanding of the overall pharmacological effects of Norethindrone Acetate. The data generated from these experiments will be invaluable for drug development professionals and researchers in the field of steroid hormones.
A Comparative Guide to the Pharmacokinetic Profiling of Norethindrone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of norethindrone and its primary metabolites. The information is intended to support research and development efforts by offering a concise summary of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.
Comparative Pharmacokinetic Data
Norethindrone (also known as norethisterone) is a synthetic progestin that undergoes extensive metabolism. Its prodrug, norethindrone acetate, is rapidly converted to norethindrone in the body. The primary metabolic pathways involve the reduction of the A-ring, leading to the formation of 5α-dihydro-norethisterone and various tetrahydro-norethisterone isomers. A minor but significant pathway is the aromatization to the potent estrogen, ethinyl estradiol.[1]
The following table summarizes the key pharmacokinetic parameters for norethindrone and provides available data for its acetate form. Comprehensive pharmacokinetic data for the individual metabolites in humans is limited in publicly available literature.
| Parameter | Norethindrone (NE) | Norethindrone Acetate (NEA) | 5α-dihydro-norethisterone & Tetrahydro-norethisterone Metabolites |
| Bioavailability | 47-73% (mean 64%)[2][3] | Rapidly converted to NE[4] | Data not available |
| Tmax (Time to Peak Concentration) | 1-2 hours[2] | Data not available | Data not available |
| Cmax (Peak Concentration) | ~5.4-7.4 ng/mL (single dose)[2] | Data not available | Data not available |
| Half-life (t½) | 5.2-12.8 hours (mean ~8 hours)[3][5] | Initial: 7.5 min, Subsequent: 51.5 hours[5] | Data not available |
| Protein Binding | 97% (61% to albumin, 36% to SHBG)[3] | Data not available | Data not available |
| Metabolism | A-ring reduction (5α/5β-reductases, 3α/3β-HSD), aromatization to ethinyl estradiol, CYP3A4 involvement.[1][3][6] | Rapidly hydrolyzed to norethindrone.[4] | Further conjugation (sulfation, glucuronidation).[6] |
| Excretion | ~50% in urine, 20-40% in feces.[2] | Data not available | Data not available |
SHBG: Sex Hormone-Binding Globulin, HSD: Hydroxysteroid dehydrogenase
Signaling Pathway
Norethindrone exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR). This interaction modulates the transcription of target genes, leading to its therapeutic and contraceptive effects.[1]
Experimental Protocols
Objective: To determine the pharmacokinetic profile of norethindrone and its metabolites in human subjects following oral administration.
1. Study Design:
-
Design: An open-label, single-dose, crossover, or parallel-group study.
-
Subjects: Healthy, non-pregnant, non-lactating female volunteers of reproductive age. Subjects should be screened for any contraindications to progestin use.
-
Dosing: Administration of a single oral dose of norethindrone or norethindrone acetate.
2. Sample Collection:
-
Matrix: Human plasma (with K2EDTA as anticoagulant).
-
Collection Schedule: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Processing and Storage: Blood samples are centrifuged to separate plasma, which is then stored at -70°C until analysis.
3. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Thaw plasma samples. Add an internal standard (e.g., deuterated norethindrone). Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with an appropriate buffer, and elute the analytes with an organic solvent.[8]
-
Liquid-Liquid Extraction (LLE): Add an internal standard to the plasma sample. Extract the analytes using an organic solvent (e.g., n-butyl chloride).[9] Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to quantify the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[5]
-
-
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
4. Pharmacokinetic Analysis:
-
Software: Non-compartmental analysis is performed using software like Phoenix WinNonlin.
-
Parameters Calculated: Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data.
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of norethindrone.
References
- 1. medcraveebooks.com [medcraveebooks.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Norethisterone - Wikipedia [en.wikipedia.org]
- 4. Norethisterone acetate - Wikipedia [en.wikipedia.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
"inter-laboratory validation of a 6beta-Hydroxy Norethindrone Acetate assay"
An Inter-Laboratory Comparison Guide to the Validation of a 6β-Hydroxy Norethindrone Acetate Assay
In the landscape of drug development and clinical trials, the importance of robust and reproducible bioanalytical methods cannot be overstated. When sample analysis is conducted across multiple laboratories, it is imperative to ensure that the assay method yields comparable results, regardless of the location. This guide presents a representative inter-laboratory validation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 6β-Hydroxy Norethindrone Acetate in human plasma.
The data herein is synthesized from established bioanalytical method validation principles and serves as a benchmark for laboratories aiming to establish and validate this assay. The objective is to provide a clear comparison of expected performance characteristics across different testing sites.
Experimental Protocols
A harmonized and meticulously detailed protocol is the foundation of any successful inter-laboratory study. Below is a representative experimental protocol for the LC-MS/MS analysis of 6β-Hydroxy Norethindrone Acetate.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, 25 µL of an internal standard working solution (e.g., 6β-Hydroxy Norethindrone Acetate-d7) is added and vortexed.
-
Extraction: The pre-treated sample is loaded onto a conditioned mixed-mode cation exchange SPE cartridge. The cartridge is washed with a series of solutions to remove interfering substances.
-
Elution: The analyte and internal standard are eluted with an appropriate solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).
-
Dry-down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A UPLC system equipped with a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 6β-Hydroxy Norethindrone Acetate and its deuterated internal standard.
Data Presentation: A Comparative Analysis
The following tables provide a summary of the expected quantitative performance of the assay across three hypothetical laboratories.
Table 1: Inter-Laboratory Assay Precision and Accuracy
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | Low | 0.50 | 0.48 | 96.0 | 6.5 |
| Medium | 7.50 | 7.65 | 102.0 | 4.2 | |
| High | 75.00 | 73.50 | 98.0 | 3.8 | |
| Lab B | Low | 0.50 | 0.52 | 104.0 | 7.1 |
| Medium | 7.50 | 7.35 | 98.0 | 5.5 | |
| High | 75.00 | 76.05 | 101.4 | 4.1 | |
| Lab C | Low | 0.50 | 0.49 | 98.0 | 6.8 |
| Medium | 7.50 | 7.80 | 104.0 | 4.9 | |
| High | 75.00 | 74.25 | 99.0 | 3.5 |
Table 2: Inter-Laboratory Linearity and Sensitivity Comparison
| Laboratory | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Lab A | 0.10 - 100.00 | 0.9985 | 0.10 |
| Lab B | 0.10 - 100.00 | 0.9979 | 0.10 |
| Lab C | 0.10 - 100.00 | 0.9991 | 0.10 |
Mandatory Visualization
The logical flow of an inter-laboratory validation study is depicted in the following diagram.
Caption: Workflow for Inter-Laboratory Method Validation.
Evaluating Antibody Specificity for 6β-Hydroxy Norethindrone Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comprehensive comparison of methods for evaluating the specificity of antibodies targeting 6β-Hydroxy Norethindrone Acetate, a metabolite of the synthetic progestin Norethindrone Acetate. We present experimental protocols for antibody validation and compare immunoassay techniques with the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The development of specific antibodies for small molecules like steroid metabolites is challenging due to the high degree of structural similarity among related compounds. Cross-reactivity with the parent drug or other metabolites can lead to inaccurate quantification and misleading results. Therefore, rigorous evaluation of antibody specificity is paramount.
Alternative Detection Methods: Immunoassay vs. LC-MS/MS
While immunoassays offer a high-throughput and cost-effective method for detection, they are susceptible to interferences due to the potential for cross-reactivity.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a more specific and sensitive alternative for the quantification of small molecules in complex biological matrices.[4][5][6][7]
Table 1: Comparison of Immunoassay and LC-MS/MS for 6β-Hydroxy Norethindrone Acetate Detection
| Feature | Immunoassay (e.g., Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of antibody to antigen | Separation by chromatography and detection by mass-to-charge ratio |
| Specificity | Moderate to High (dependent on antibody) | Very High |
| Sensitivity | High | Very High |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Development Time | Long (for new antibody) | Moderate (for new method) |
| Matrix Effects | Can be significant | Can be minimized with proper sample preparation |
| Multiplexing | Limited | High (can detect multiple analytes simultaneously) |
Experimental Protocols for Evaluating Antibody Specificity
The following protocols outline key experiments to determine the specificity of an antibody for 6β-Hydroxy Norethindrone Acetate.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a common method for quantifying small molecules and assessing antibody specificity.[8][9][10] The principle relies on the competition between the target analyte (6β-Hydroxy Norethindrone Acetate) and a labeled conjugate for a limited number of antibody binding sites.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the primary antibody (e.g., anti-rabbit IgG).
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition: In a separate plate, pre-incubate a constant amount of the anti-6β-Hydroxy Norethindrone Acetate antibody with varying concentrations of 6β-Hydroxy Norethindrone Acetate standards or potential cross-reactants (e.g., Norethindrone Acetate, other metabolites).
-
Transfer: Transfer the antibody-analyte mixtures to the coated and blocked microplate.
-
Incubation: Incubate to allow the unbound anti-6β-Hydroxy Norethindrone Acetate antibody to bind to the capture antibody.
-
Detection: Add an enzyme-labeled version of 6β-Hydroxy Norethindrone Acetate (the tracer). This will bind to the available sites on the primary antibody.
-
Substrate: Add a chromogenic substrate. The enzyme on the tracer will convert the substrate, producing a colorimetric signal.
-
Measurement: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of 6β-Hydroxy Norethindrone Acetate in the sample.
Cross-Reactivity Calculation:
Cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of 6β-Hydroxy Norethindrone Acetate.
Cross-Reactivity (%) = (IC50 of 6β-Hydroxy Norethindrone Acetate / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-6β-Hydroxy Norethindrone Acetate Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 6β-Hydroxy Norethindrone Acetate | 1.5 | 100 |
| Norethindrone Acetate | 150 | 1.0 |
| Norethindrone | 300 | 0.5 |
| Ethinylestradiol | >1000 | <0.15 |
| 5α-Dihydro-Norethindrone | 250 | 0.6 |
Western Blot
While less common for small molecule quantification, Western blotting can be adapted to assess the specificity of an antibody by immobilizing the target molecule or a conjugate on a membrane.
Experimental Protocol:
-
Antigen Immobilization: Spot serial dilutions of 6β-Hydroxy Norethindrone Acetate conjugated to a carrier protein (e.g., BSA) and potential cross-reactant conjugates onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-6β-Hydroxy Norethindrone Acetate antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or chromogenic substrate and visualize the signal. The intensity of the spots will indicate the degree of antibody binding.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a detailed assessment of antibody specificity.
Experimental Protocol:
-
Ligand Immobilization: Covalently immobilize the anti-6β-Hydroxy Norethindrone Acetate antibody onto a sensor chip.
-
Analyte Injection: Inject different concentrations of 6β-Hydroxy Norethindrone Acetate and potential cross-reactants over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the antibody.
-
Data Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify binding affinity. A lower KD value indicates a higher affinity.
Table 3: Hypothetical SPR Affinity Data
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| 6β-Hydroxy Norethindrone Acetate | 2.5 x 10^5 | 1.0 x 10^-4 | 4.0 x 10^-10 |
| Norethindrone Acetate | 1.2 x 10^3 | 5.0 x 10^-3 | 4.2 x 10^-6 |
| Norethindrone | 8.0 x 10^2 | 8.0 x 10^-3 | 1.0 x 10^-5 |
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a highly specific and sensitive quantification of 6β-Hydroxy Norethindrone Acetate, an LC-MS/MS method is the recommended alternative to immunoassays.[5][11]
Experimental Protocol:
-
Sample Preparation: Extract 6β-Hydroxy Norethindrone Acetate from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Separate the analyte from other matrix components using a C18 reverse-phase HPLC or UPLC column with a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile).
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Analysis: Monitor specific precursor-to-product ion transitions for 6β-Hydroxy Norethindrone Acetate and an internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Table 4: Example LC-MS/MS Parameters for 6β-Hydroxy Norethindrone Acetate
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]+ of 6β-Hydroxy Norethindrone Acetate |
| Product Ion (m/z) | Specific fragment ion |
| Internal Standard | Deuterated 6β-Hydroxy Norethindrone Acetate |
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the biological context, the following diagrams are provided.
Caption: Workflow for evaluating antibody specificity.
References
- 1. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. ijbpas.com [ijbpas.com]
Unveiling 6β-Hydroxy Norethindrone Acetate: A Comparative Guide to High-Resolution Mass Spectrometry for Confident Identification
For researchers, scientists, and drug development professionals, the unambiguous identification of drug metabolites is a critical step in understanding drug efficacy, safety, and metabolism. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confirmation of 6β-Hydroxy Norethindrone Acetate, a key metabolite of the widely used progestin, norethindrone acetate. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid in the selection of the most appropriate analytical strategy.
Norethindrone acetate, a synthetic progestin, undergoes extensive metabolism in the body, leading to the formation of various hydroxylated and conjugated derivatives. Among these, 6β-Hydroxy Norethindrone Acetate is a significant metabolite. Accurate identification and characterization of this metabolite are paramount for pharmacokinetic studies, drug-drug interaction assessments, and ensuring regulatory compliance. High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering unparalleled mass accuracy and the ability to perform detailed structural elucidation through tandem mass spectrometry (MS/MS).
Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Techniques
The choice of an analytical technique for metabolite identification depends on a variety of factors, including the required sensitivity, selectivity, and the need for structural confirmation. Here, we compare the performance of high-resolution mass spectrometry with other commonly employed methods for the analysis of 6β-Hydroxy Norethindrone Acetate.
| Feature | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) | Triple Quadrupole Mass Spectrometry (QqQ) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mass Accuracy | < 5 ppm | Low Resolution | Low Resolution |
| Primary Application | Confirmatory Analysis & Structural Elucidation | Targeted Quantification | Screening & Quantification (with derivatization) |
| Sensitivity (LOD/LOQ) | pg/mL to ng/mL | pg/mL to fg/mL | ng/mL |
| Selectivity | Very High | High (in MRM mode) | Moderate to High |
| Structural Information | High (from MS/MS fragmentation) | Limited (from MRM transitions) | Moderate (from fragmentation patterns) |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Derivatization Required | No | No | Yes |
Experimental Protocol: Identification of 6β-Hydroxy Norethindrone Acetate by LC-HRMS
This section outlines a typical workflow for the confident identification of 6β-Hydroxy Norethindrone Acetate using liquid chromatography coupled to high-resolution mass spectrometry.
1. Sample Preparation:
-
Extraction: Metabolites are extracted from biological matrices (e.g., plasma, urine, liver microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the liquid chromatography mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of steroid metabolites.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to enhance ionization, is employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of norethindrone metabolites.
-
Full Scan MS: A high-resolution full scan is acquired to determine the accurate mass of the protonated molecule ([M+H]⁺) of 6β-Hydroxy Norethindrone Acetate (C₂₂H₂₈O₄, Calculated m/z: 357.2066).
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to 6β-Hydroxy Norethindrone Acetate is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are measured with high mass accuracy to propose a fragmentation pathway and confirm the structure.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the principles of structural elucidation, the following diagrams are provided.
A Comparative Guide to Bioanalytical Method Validation: Assessing Linearity, Accuracy, and Precision for 6β-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the quantitative determination of 6β-Hydroxy Norethindrone Acetate, a key metabolite in drug development. The focus is on establishing a robust analytical method by rigorously assessing its linearity, accuracy, and precision. This document adheres to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines to ensure data integrity and reliability for regulatory submissions.[1][2][3]
Experimental Protocols
The validation of a bioanalytical method is critical to ensure that the data generated is reliable. The following sections detail the experimental protocols for assessing the linearity, accuracy, and precision of a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 6β-Hydroxy Norethindrone Acetate in human plasma. These protocols are designed based on established regulatory guidance.[1][2][3][4]
1. Linearity Assessment
-
Objective: To demonstrate the direct proportionality between the analyte concentration and the instrumental response.
-
Procedure:
-
Prepare a stock solution of 6β-Hydroxy Norethindrone Acetate and a corresponding internal standard (IS) in a suitable organic solvent.
-
Spike a blank biological matrix (e.g., human plasma) with the analyte to prepare a series of calibration standards at a minimum of six to eight different concentration levels.
-
Process the calibration standards using the established sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extracted samples using the LC-MS/MS system.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (r²). The r² value should be ≥ 0.99.
-
2. Accuracy Evaluation
-
Objective: To determine the closeness of the mean test results to the true concentration of the analyte.
-
Procedure:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze a minimum of five replicates for each QC level.
-
Calculate the percent recovery for each sample using the formula: (Mean Measured Concentration / Nominal Concentration) * 100.
-
The mean percent recovery should be within 85-115% of the nominal concentration (or 80-120% for LLOQ).
-
3. Precision Analysis
-
Objective: To assess the degree of scatter between a series of measurements of the same sample.
-
Procedure:
-
Intra-day Precision (Repeatability): Analyze a minimum of five replicates of the low, medium, and high QC samples on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze the same set of QC samples on at least three different days.
-
Calculate the percent relative standard deviation (%RSD) for the measurements at each concentration level for both intra-day and inter-day precision.
-
The %RSD should not exceed 15% (or 20% for LLOQ).
-
Data Presentation: A Comparative Analysis
The following table summarizes the acceptance criteria for a hypothetical LC-MS/MS method for 6β-Hydroxy Norethindrone Acetate and compares it with other common analytical techniques used for steroid metabolite quantification.[5][6][7]
| Parameter | LC-MS/MS (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (ELISA) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Often non-linear (4- or 5-parameter logistic fit) |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 70 - 130% |
| Precision (%RSD) | ≤ 15% | ≤ 20% | ≤ 25% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL | ng/mL range | pg/mL to ng/mL |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | High (requires derivatization) | Can be prone to cross-reactivity |
| Sample Throughput | High | Moderate | High |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for assessing the linearity, accuracy, and precision of the bioanalytical method.
Caption: Workflow for Linearity Assessment.
References
- 1. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 2. Federal Register :: Request Access [unblock.federalregister.gov]
- 3. fda.gov [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of 6β-Hydroxy Norethindrone Acetate: A Guide for Laboratory Professionals
The proper disposal of 6β-Hydroxy Norethindrone Acetate, a steroid and derivative of Norethindrone Acetate, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical and chemical waste is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3][4] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, including certain pharmaceuticals.[1][2][3] Additionally, state and local regulations may impose more stringent requirements for chemical disposal.[1]
It is imperative for laboratory personnel to be trained on these regulations and to follow their institution's specific environmental health and safety (EHS) protocols.[2]
II. Pre-Disposal Handling and Safety Precautions
Before beginning any disposal process, it is essential to consult the Safety Data Sheet (SDS) for 6β-Hydroxy Norethindrone Acetate. The SDS provides critical information on the compound's hazards, handling, and storage.[5] For the closely related compound, Norethindrone Acetate, the SDS indicates that it is suspected of causing cancer and may damage fertility or the unborn child.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn at all times when handling the compound.[6][7]
Key Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[7]
-
Prevent contact with skin and eyes.[7]
-
Keep the compound away from heat and strong oxidizing agents.[6]
-
Ensure all containers are properly labeled with the full chemical name and any associated hazards.[5]
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of 6β-Hydroxy Norethindrone Acetate.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is pure 6β-Hydroxy Norethindrone Acetate, a solution containing the compound, or contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate the Waste: Do not mix 6β-Hydroxy Norethindrone Acetate waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Keep solid and liquid waste in separate, clearly labeled containers.[8]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for waste collection.
-
Label Containers Clearly: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "6β-Hydroxy Norethindrone Acetate." Avoid using abbreviations.[5] The label should also include the date the waste was first added to the container.
Step 3: On-Site Storage
-
Designated Storage Area: Store waste containers in a designated, secure area that is away from general laboratory traffic.[8]
-
Follow Storage Guidelines: Ensure the storage area is well-ventilated and that incompatible chemicals are not stored together.[9]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The disposal of 6β-Hydroxy Norethindrone Acetate should be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[5]
-
Incineration: For many steroid compounds and other pharmaceutical waste, incineration at a permitted facility is the required method of disposal to ensure complete destruction.[2][3][8]
-
Do Not Dispose Down the Drain: Due to its chemical structure and potential environmental impact, 6β-Hydroxy Norethindrone Acetate should not be disposed of down the sanitary sewer.[9]
IV. Quantitative Data Summary
| Waste Stream | Container ID | Quantity (g or mL) | Date Generated | Disposal Date | Disposal Vendor |
| Solid 6β-Hydroxy Norethindrone Acetate | |||||
| 6β-Hydroxy Norethindrone Acetate in Solution | |||||
| Contaminated Labware (Gloves, Vials, etc.) |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6β-Hydroxy Norethindrone Acetate.
Caption: Disposal workflow for 6β-Hydroxy Norethindrone Acetate.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. esschemco.com [esschemco.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. danr.sd.gov [danr.sd.gov]
Personal protective equipment for handling 6beta-Hydroxy Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6β-Hydroxy Norethindrone Acetate. Adherence to these guidelines is critical to ensure personnel safety and environmental protection in the laboratory setting.
Hazard Identification and Health Effects
6β-Hydroxy Norethindrone Acetate is classified as a very toxic material that may cause other toxic effects.[1] It is suspected of causing cancer (Carcinogenicity Category 2) and is considered a reproductive hazard.[1]
Potential Health Effects: [1]
-
Inhalation: Toxic if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Due to these significant health risks, stringent safety measures must be implemented during all stages of handling, from receipt and storage to use and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after engineering and administrative controls have been implemented. The following table summarizes the required PPE for handling 6β-Hydroxy Norethindrone Acetate.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free, disposable gloves (e.g., nitrile) meeting ASTM D6978 standard.[2][3] | Prevents skin contact with the hazardous drug.[1][4] Double-gloving provides an additional layer of protection.[5] Powder-free gloves are recommended to avoid aerosolization of the compound.[3] |
| Gown | Disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[2][5] | Protects the body from contamination.[4] Gowns should be changed every 2-3 hours or immediately if contaminated.[2] |
| Eye & Face Protection | Safety goggles and a face shield, or a full-face respirator.[1][2] | Protects eyes and face from splashes and aerosols.[3][4] |
| Respiratory Protection | An N95 or higher-rated respirator should be worn, especially when handling the powder form or when there is a risk of aerosolization.[2][4] | Protects against inhalation of the hazardous compound.[1] |
| Shoe Covers | Two pairs of disposable shoe covers.[2] | Prevents tracking of contamination outside of the work area.[4] The outer pair should be removed upon exiting the designated handling area.[2] |
| Head & Hair Covers | Disposable head and hair covers.[2][4] | Contains hair and prevents contamination of the work area. |
Operational Plan for Safe Handling
A systematic approach to handling 6β-Hydroxy Norethindrone Acetate is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Safe Handling Workflow for 6β-Hydroxy Norethindrone Acetate.
Key Procedural Steps:
-
Designated Area: All handling of 6β-Hydroxy Norethindrone Acetate should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[1] Use a ventilated balance enclosure or a chemical fume hood for weighing and transfers.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[1]
Disposal Plan
Proper disposal of 6β-Hydroxy Norethindrone Acetate and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
Disposal Pathway for 6β-Hydroxy Norethindrone Acetate Waste.
Disposal Guidelines:
-
Waste Classification: All materials contaminated with 6β-Hydroxy Norethindrone Acetate, including unused product, contaminated PPE, and labware, must be treated as hazardous waste.
-
Containers: Use clearly labeled, sealed, and leak-proof containers for waste collection.[1]
-
Segregation: Do not mix this waste with other waste streams.[6]
-
Environmental Precaution: Do not let the product enter drains.[1]
-
Disposal Method: The primary method for the disposal of hormonal and cytotoxic waste is incineration by a licensed hazardous waste management company.[7] This ensures the complete destruction of the active compound.
-
Local Regulations: Always follow your institution's specific hazardous waste disposal procedures and comply with all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
